2-Hydroxypalmitic acid-d30
Description
Structure
3D Structure
Properties
IUPAC Name |
16,16,16-trideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493909 | |
| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75736-53-7 | |
| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75736-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxypalmitic Acid-d30: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypalmitic acid-d30 is the deuterated analog of 2-hydroxypalmitic acid, a naturally occurring hydroxylated long-chain saturated fatty acid. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based lipidomics. Its use allows for precise and accurate quantification of its non-deuterated counterpart, which is an intermediate in phytosphingosine (B30862) metabolism and plays a role in various cellular processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its application in lipidomics workflows, and relevant signaling pathways of its biological counterpart.
Introduction
2-Hydroxypalmitic acid is a C16 saturated fatty acid with a hydroxyl group at the alpha-position. It is an important metabolic intermediate and a component of various lipids. To accurately quantify endogenous levels of 2-hydroxypalmitic acid in complex biological matrices, stable isotope dilution mass spectrometry is the method of choice. This compound, in which 30 of the 32 hydrogen atoms are replaced by deuterium (B1214612), is an ideal internal standard for this purpose due to its similar chemical and physical properties to the endogenous analyte and its distinct mass shift.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.
| Property | This compound | 2-Hydroxypalmitic acid |
| Synonyms | 2-Hydroxyhexadecanoic acid-d30 | 2-Hydroxyhexadecanoic acid, α-Hydroxypalmitic acid |
| Molecular Formula | C₁₆H₂D₃₀O₃ | C₁₆H₃₂O₃ |
| Molecular Weight | 302.61 g/mol | 272.42 g/mol [1] |
| CAS Number | 2692623-90-6 | 764-67-0[1] |
| Appearance | Solid | Crystalline solid[2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF | Soluble in ethanol (~2.5 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml)[2] |
| Storage | -20°C | -20°C[2] |
Synthesis of this compound
While specific synthesis protocols for this compound are not widely published, a general method for the deuteration of fatty acids can be adapted. A plausible synthetic route involves the use of a palladium on carbon (Pd/C) catalyst with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source.
Experimental Protocol: Catalytic Deuteration of Palmitic Acid
This protocol describes a general method for the perdeuteration of a fatty acid, which would be the precursor for subsequent α-hydroxylation.
Materials:
-
Palmitic acid
-
10% Palladium on carbon (Pd/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol-d4 (MeOD)
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Deuterium gas (D₂) (optional, for enhanced deuteration)
Procedure:
-
Catalyst Preparation: In a high-pressure reaction vessel, suspend 10% Pd/C in D₂O.
-
Reaction Setup: Dissolve palmitic acid in MeOD and add the solution to the reaction vessel containing the catalyst.
-
Deuteration: Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas. Pressurize the vessel with deuterium gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 100-150°C) with vigorous stirring. The reaction is typically run for 24-48 hours.
-
Work-up: After cooling the reaction to room temperature, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting deuterated palmitic acid (palmitic acid-d31) can be purified by recrystallization or column chromatography.
-
α-Hydroxylation: The deuterated palmitic acid can then be subjected to α-hydroxylation. A common method is the bromination of the acyl halide followed by nucleophilic substitution with a hydroxide (B78521) source.
-
Convert the deuterated palmitic acid to its acyl chloride using thionyl chloride.
-
Perform α-bromination using N-bromosuccinimide (NBS) under acidic conditions.
-
Hydrolyze the α-bromo fatty acid to the α-hydroxy fatty acid using a base such as sodium hydroxide, followed by acidification.
-
-
Purity Analysis: The final product, this compound, should be analyzed for isotopic enrichment and chemical purity by mass spectrometry and NMR spectroscopy.
Application in Lipidomics: Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of 2-hydroxypalmitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of 2-Hydroxypalmitic Acid in Plasma
Materials:
-
Plasma sample
-
This compound (internal standard solution of known concentration)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method. Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Solid Phase Extraction (Optional Cleanup):
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acids with an appropriate solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the LC mobile phase.
-
Inject the sample onto a C18 reversed-phase LC column.
-
Perform a gradient elution to separate the fatty acids.
-
Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Mass Spectrometry Parameters (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxypalmitic acid | 271.2 | [M-H-H₂O]⁻ = 253.2, [M-H-CO₂]⁻ = 227.2 |
| This compound | 301.4 | [M-H-H₂O]⁻ = 283.4, [M-H-CO₂]⁻ = 257.4 |
Note: The exact product ions should be determined experimentally by infusion of the pure standards.
Biological Role and Signaling Pathways of 2-Hydroxypalmitic Acid
2-Hydroxypalmitic acid is an intermediate in phytosphingosine metabolism, which leads to the formation of odd-numbered fatty acids. This pathway is crucial for the synthesis of various sphingolipids, which are essential components of cell membranes and are involved in cell signaling.
The biosynthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). These 2-hydroxy fatty acids can then be incorporated into ceramides (B1148491) to form 2-hydroxy-ceramides, which are precursors for more complex sphingolipids like 2-hydroxy-glucosylceramides and 2-hydroxy-sphingomyelins. These lipids are enriched in specific membrane domains, such as lipid rafts, and play a role in modulating membrane fluidity and the function of membrane-associated proteins.
Conclusion
This compound is an essential tool for researchers in the field of lipidomics. Its use as an internal standard enables the reliable quantification of 2-hydroxypalmitic acid, facilitating studies on its metabolic pathways and its role in health and disease. This technical guide provides the fundamental information and protocols necessary for the effective utilization of this valuable research compound.
References
Synthesis and Commercial Availability of 2-Hydroxypalmitic Acid-d30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and commercial availability of 2-Hydroxypalmitic acid-d30, a deuterated derivative of the endogenous 2-hydroxy fatty acid. This document details a plausible synthetic route, presents quantitative data, outlines experimental protocols, and illustrates relevant biological pathways and analytical workflows.
Introduction
2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid hydroxylated at the alpha-position. It is a key component of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1] These 2-hydroxy fatty acid-containing sphingolipids play crucial roles in maintaining membrane structure and are implicated in various cell signaling pathways.[1][2] The deuterated isotopologue, this compound, serves as a valuable tool in metabolic research and clinical diagnostics, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart and for tracing its metabolic fate in vivo.
Commercial Availability
This compound is commercially available from specialized chemical suppliers. The table below summarizes the information for known vendors.
| Supplier | Product Name | Catalog Number | Purity | CAS Number |
| MedChemExpress | This compound | HY-N7814S | >98% | 2692623-90-6 |
| Larodan | 2-Hydroxy-hexadecanoic-D30 acid | 71-1633 | >98% | 2692623-90-6 |
Proposed Synthesis of this compound
Synthesis Pathway Overview
Caption: Proposed two-step synthesis of this compound.
Step 1: Perdeuteration of Palmitic Acid
The first step involves the exhaustive replacement of hydrogen atoms with deuterium (B1214612) on the palmitic acid backbone. This can be achieved through heterogeneous catalysis.
-
Materials:
-
Palmitic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)
-
High-pressure reactor
-
-
Procedure:
-
In a high-pressure reactor, combine palmitic acid and a catalytic amount of Pt/C.
-
Add D₂O as the deuterium source.
-
Seal the reactor and purge with an inert gas (e.g., argon).
-
Heat the mixture under pressure while stirring. The reaction temperature and pressure may need optimization but are typically in the range of 150-250 °C and 10-30 bar.
-
Maintain the reaction for a sufficient duration (e.g., 24-72 hours) to ensure high levels of deuterium incorporation. To achieve near-complete deuteration, the process may be repeated with fresh D₂O and catalyst.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The deuterated palmitic acid (Palmitic acid-d31) is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification and Analysis:
-
The crude product can be purified by recrystallization.
-
The isotopic enrichment should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the corresponding methyl ester.
-
Step 2: Alpha-Hydroxylation of Palmitic Acid-d31
The second step introduces a hydroxyl group at the C-2 position of the deuterated palmitic acid. A common method for this transformation is through an intermediate alpha-chloro fatty acid.
-
Materials:
-
Palmitic acid-d31
-
Trichloroisocyanuric acid (TCCA)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
-
Procedure:
-
Alpha-Chlorination: In a solvent-free reaction, heat Palmitic acid-d31 to its melting point. Add TCCA portion-wise with stirring. The reaction is typically exothermic and should be controlled. The reaction progress can be monitored by TLC or GC-MS.
-
Hydrolysis: The resulting crude alpha-chloro palmitic acid-d31 is then subjected to hydrolysis. In a round-bottom flask, dissolve KOH in water and heat to 80°C. Add the crude alpha-chloro fatty acid and reflux the mixture for approximately 24 hours.
-
Acidification and Precipitation: After cooling to room temperature, acidify the mixture with HCl (e.g., 1 M) to a pH of 1. This will precipitate the this compound as a solid.
-
-
Purification and Analysis:
-
The precipitated product is collected by filtration.
-
Purification can be achieved by trituration with acetonitrile.
-
The final product's purity and identity should be confirmed by techniques such as NMR, GC-MS, and melting point analysis.
-
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis.
| Parameter | Step 1: Perdeuteration | Step 2: α-Hydroxylation |
| Starting Material | Palmitic Acid | Palmitic Acid-d31 |
| Key Reagents | D₂O, Pt/C | TCCA, KOH |
| Typical Yield | >90% | ~74% |
| Isotopic Enrichment | >98% atom D | Maintained from Step 1 |
| Purity of Final Product | - | >99% |
Biological Role and Signaling Pathway
2-Hydroxypalmitic acid is a crucial component of sphingolipids. The synthesis of 2-hydroxy fatty acid-containing sphingolipids is initiated by the hydroxylation of a fatty acid, a reaction catalyzed by fatty acid 2-hydroxylase (FA2H).[1] These specialized sphingolipids are integral to the structure and function of cellular membranes, particularly in the myelin sheath of nerve cells.[3]
References
Unlocking Cellular Secrets: A Technical Guide to Stable Isotope Labeling with Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental applications, and data interpretation of stable isotope labeling using deuterated compounds. From elucidating complex metabolic pathways to enhancing the pharmacokinetic profiles of novel drug candidates, deuterium (B1214612) labeling has emerged as a powerful and versatile tool in modern scientific research. This document provides a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in leveraging this technology.
Core Principles of Stable Isotope Labeling with Deuterium
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of this technique.[1] The fundamental principle underpinning the utility of deuterium labeling lies in the mass difference between protium (B1232500) (¹H) and deuterium, which can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This seemingly subtle alteration provides a powerful analytical handle to trace the metabolic fate of molecules, quantify protein turnover, and probe enzyme reaction mechanisms.[3][4]
A key phenomenon exploited in drug development is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate for reactions that involve the cleavage of a C-D bond.[5] This effect can be strategically employed to slow the metabolism of a drug, potentially improving its half-life, reducing the formation of toxic metabolites, and enhancing its overall therapeutic profile.[5][6]
Applications in Research and Drug Development
The applications of stable isotope labeling with deuterated compounds are vast and continue to expand across various scientific disciplines.
Metabolic Research: Tracing Cellular Pathways
Deuterium-labeled compounds, particularly deuterated water (D₂O) and glucose, are instrumental in tracing the flow of atoms through metabolic pathways.[7][8] This allows researchers to quantify metabolic fluxes and understand how cells adapt to different physiological and pathological conditions.
-
Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Deuterium labeling can track the conversion of glucose to pyruvate (B1213749) and its subsequent entry into the TCA cycle, providing insights into cellular energy metabolism.[7][8]
-
Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide synthesis. Deuterium-labeled glucose can be used to elucidate the flux through this pathway.[4][9]
-
Fatty Acid Synthesis: D₂O is widely used to measure the rate of de novo fatty acid synthesis. The incorporation of deuterium from body water into newly synthesized fatty acids can be quantified to determine the rate of this anabolic process.[1][10]
Drug Metabolism and Pharmacokinetics (DMPK)
In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Deuterated compounds serve two primary roles in this area:
-
Internal Standards in Bioanalysis: Deuterium-labeled versions of a drug are ideal internal standards for quantitative mass spectrometry assays. Their chemical similarity to the unlabeled drug ensures they behave identically during sample preparation and analysis, while their mass difference allows for accurate quantification.[11]
-
Improving Pharmacokinetic Profiles: By strategically placing deuterium at sites of metabolic attack, the KIE can be harnessed to slow down drug metabolism, leading to a longer half-life and improved bioavailability.[5][6] This "deuterium switch" approach has led to the development of several FDA-approved deuterated drugs.[11]
Quantitative Proteomics
Deuterium labeling is a cost-effective method for quantitative proteomics.[12] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can utilize deuterated amino acids to differentially label proteins from different cell populations. By mixing the labeled and unlabeled samples and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be determined simultaneously.[2] Another approach involves metabolic labeling with D₂O to measure protein turnover rates on a proteome-wide scale.[13]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the deuterium kinetic isotope effect on various enzymes relevant to drug metabolism.
Table 1: Deuterium Kinetic Isotope Effect (KIE) on Cytochrome P450 (CYP) Mediated Reactions
| Substrate/Reaction | CYP Isoform | Observed KIE (kH/kD) | Reference |
| Morphine N-demethylation | P450-linked | Slowed metabolism | [7][14] |
| Cholesterol 7α-hydroxylation | P450 7A1 | No KIE observed | [15] |
| Various P450 Reactions | Multiple | KIEs larger than 7 reported | [14] |
Table 2: Deuterium Kinetic Isotope Effect (KIE) on Alcohol Dehydrogenase (ADH) Catalyzed Reactions
| Substrate | Enzyme Source | Observed KIE (kH/kD) | Reference |
| Ethanol | Yeast ADH | 1.5 | [6] |
| 2-Cl-ethanol | Yeast ADH | 5 | [6] |
| 2-Br-ethanol | Yeast ADH | 5 | [6] |
| Cyclohexanol | Horse Liver ADH | Intrinsic KIE of 6.3 | [16] |
| Benzaldehyde Reduction | Yeast ADH | 1.05 (secondary KIE) | [17] |
Table 3: Deuterium Kinetic Isotope Effect (KIE) on Monoamine Oxidase (MAO) Catalyzed Reactions
| Substrate | MAO Isoform | Observed KIE (kH/kD) | Reference |
| Benzylamine | MAO-B | 5.2 | [6] |
| Tyramine | MAO | 2.3 | [3] |
| Kynuramine | MAO | 2.1 | [3] |
| MPTP-6,6-d₂ | MAO-B | 3.55 | [5] |
Experimental Protocols
This section provides detailed methodologies for key deuterium labeling experiments.
Protocol for Metabolic Labeling with D₂O for Protein Turnover Analysis
This protocol outlines the steps for labeling proteins in cell culture with D₂O to measure protein turnover rates.[2]
Materials:
-
Cell culture medium appropriate for the cell line
-
Deuterium oxide (D₂O, 99.9%)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Trypsin (mass spectrometry grade)
-
Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
-
Solvents for liquid chromatography (LC) (e.g., water, acetonitrile, formic acid)
Procedure:
-
Cell Culture and Adaptation: Culture cells to ~70-80% confluency in standard cell culture medium.
-
Labeling: Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O. The D₂O is added to the water used to prepare the medium.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, wash with PBS and then lyse. For suspension cells, pellet and then lyse.
-
Protein Extraction and Digestion:
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail on ice.
-
Quantify the protein concentration of each lysate (e.g., using a BCA assay).
-
Take a fixed amount of protein from each time point for digestion.
-
Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.
-
Calculate protein turnover rates from the peptide-level data.
-
Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines the continuous-labeling, bottom-up HDX-MS approach for studying protein conformational dynamics.[4]
Materials:
-
Highly pure protein sample
-
D₂O-based labeling buffer (pD adjusted)
-
Quench buffer (low pH and temperature)
-
Immobilized pepsin column
-
LC-MS system
Procedure:
-
Preparation of Reagents: Prepare all buffers and ensure the protein sample is in a compatible buffer.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer. Collect aliquots at various time points (e.g., 10s, 1min, 10min, 1h).
-
Quenching: Stop the exchange reaction by mixing the aliquot with quench buffer at low temperature.
-
Proteolytic Digestion: Inject the quenched sample onto an online pepsin column for digestion into peptides.
-
LC-MS Analysis: Separate the peptides by reverse-phase chromatography and analyze by mass spectrometry.
-
Data Analysis:
-
Identify the peptides from the non-deuterated control.
-
Measure the mass increase of each peptide at each time point to determine the extent of deuterium uptake.
-
Compare the deuterium uptake profiles between different protein states (e.g., with and without a ligand) to identify regions of conformational change.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
References
- 1. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]
- 3. DEUTERIUM ISOTOPE EFFECTS IN RELATION TO THE CHEMICAL MECHANISM OF MONOAMINE OXIDASE (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pH variation of isotope effects in enzyme-catalyzed reactions. 2. Isotope-dependent step not pH dependent. Kinetic mechanism of alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 2-Hydroxypalmitic Acid Across Tissues: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural abundance, analytical methodologies, and signaling roles of 2-hydroxypalmitic acid (2-OHPA) in various tissues.
Introduction
2-Hydroxypalmitic acid (2-OHPA), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is an intriguing endogenous metabolite primarily found as a constituent of sphingolipids. These complex lipids are integral to cell membrane structure and are increasingly recognized for their roles in cellular signaling. While the presence of 2-hydroxy fatty acids (2-HFAs) is well-documented, specific quantitative data on 2-OHPA's abundance across different tissues has been sparse. This technical guide consolidates available data on the natural distribution of 2-OHPA, details the sophisticated analytical techniques required for its quantification, and explores its emerging role in cellular signaling pathways. This information is critical for researchers investigating its physiological functions and its potential as a biomarker or therapeutic target in various diseases.
Natural Abundance of 2-Hydroxypalmitic Acid
2-OHPA is not typically found as a free fatty acid in significant amounts within cells. Instead, it is predominantly N-acylated to a sphingoid base to form 2-hydroxy-ceramides, which are then incorporated into more complex sphingolipids like sphingomyelin (B164518) and galactosylceramides. The distribution of these 2-hydroxy sphingolipids, and by extension 2-OHPA, is tissue-specific, with notable enrichment in the nervous system, skin (epidermis), and kidneys.[1][2]
While precise quantitative data for free 2-OHPA is limited in the literature, the abundance of ceramides (B1148491) containing 2-hydroxy fatty acids provides an indirect measure of its prevalence. The following tables summarize the available quantitative data for 2-OHPA and related 2-hydroxy fatty acid-containing ceramides in various human and animal tissues. It is important to note that concentrations can vary based on the specific analytical methods employed, the physiological state of the tissue, and the species studied.
Table 1: Quantitative Data on 2-Hydroxypalmitic Acid (C16:0) Containing Ceramides in Human Tissues
| Tissue | Lipid Class | Concentration | Method | Reference |
| Stratum Corneum | Ceramide [AH] (α-hydroxy fatty acid-containing) | Abundant | LC/MS/MS | [3] |
| Stratum Corneum | Ceramide [NH] (N-acyl-α-hydroxy-sphingosine) | ~23.7% of total ceramides | LC/MS/MS | [3] |
| Adipose Tissue (Subcutaneous) | C16:0-Ceramide | Increased in obesity | Not specified | [4][5] |
Table 2: Quantitative Data on 2-Hydroxy Fatty Acids in Animal Tissues
| Tissue | Species | Lipid Class | Concentration | Method | Reference | | :--- | :--- | :--- | :--- | :--- | | Brain (Whole) | Mouse | Total 2-OH FAs | - | GC-MS/MS |[6] | | Kidney | Mouse | Total Lipids | Not specified | - |[7] | | Lung | Mouse | Phospholipids | Not specified | TLC, GC |[8] |
Note: The tables highlight the scarcity of direct quantitative data for 2-OHPA. Much of the available information is qualitative or focuses on broader categories of hydroxy fatty acids or the ceramide species they are part of.
Experimental Protocols for Quantification
The accurate quantification of 2-OHPA in biological matrices is challenging due to its low abundance in free form and its incorporation into complex lipids. The following section outlines the key steps and methodologies commonly employed for its analysis.
Workflow for 2-OHPA Analysis
Caption: General workflow for the analysis of 2-hydroxypalmitic acid from tissue samples.
Detailed Methodologies
1. Lipid Extraction:
-
Folch or Bligh & Dyer Methods: These are the most common methods for total lipid extraction from tissues.[4] They involve homogenization of the tissue in a chloroform:methanol mixture, followed by phase separation to isolate the lipid-containing organic layer.
2. Hydrolysis of Complex Lipids (Saponification):
-
To quantify 2-OHPA that is incorporated into sphingolipids, the amide bond must be cleaved. This is typically achieved through strong acid or alkaline hydrolysis (saponification).[2][9]
-
Protocol: The dried lipid extract is treated with a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) and heated to release the fatty acids from their sphingolipid backbone.[9]
3. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Free fatty acids are not volatile enough for direct GC-MS analysis. Therefore, a two-step derivatization is often necessary for 2-OHPA.
-
Esterification: The carboxyl group is converted to a methyl ester (Fatty Acid Methyl Ester or FAME) using reagents like boron trifluoride (BF₃) in methanol.[10]
-
Silylation: The hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility and thermal stability of the analyte.[10][11]
-
-
GC-MS Analysis: The derivatized sample is then injected into a GC-MS system for separation and detection. The mass spectrometer allows for the identification and quantification of 2-methoxy-palmitic acid methyl ester based on its specific mass spectrum and retention time.[12]
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS offers a powerful alternative for the analysis of 2-OHPA, often with higher sensitivity and specificity, and can sometimes be performed without derivatization.[13]
-
Protocol: The hydrolyzed fatty acid mixture is separated on a reverse-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of 2-OHPA based on its precursor and product ion masses.[9]
Signaling Pathways Involving 2-Hydroxypalmitic Acid
The role of 2-OHPA in cell signaling is an emerging area of research, with most evidence pointing to the activities of the 2-hydroxy ceramides it forms. These specialized ceramides appear to have distinct functions from their non-hydroxylated counterparts.[12]
Ceramide-Mediated Apoptosis
Ceramides are well-established second messengers in the induction of apoptosis (programmed cell death).[10] Studies have shown that 2-hydroxy ceramides can also induce apoptosis, and in some cases, are more potent than non-hydroxy ceramides.[1][12] The proposed mechanism involves the activation of specific signaling cascades that lead to cell death.
Caption: Simplified pathway of 2-hydroxy ceramide-mediated apoptosis.
Inhibition of the mTOR Signaling Pathway
Recent research has implicated (R)-2-hydroxypalmitic acid, the biologically active enantiomer, in the regulation of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[7][14][15]
In the context of gastric cancer, (R)-2-OHPA has been shown to increase chemosensitivity to cisplatin, partly by inhibiting the mTOR/S6K1/Gli1 signaling pathway.[4] This suggests that 2-OHPA or its derivatives could have therapeutic potential in combination with conventional cancer therapies.
Caption: Inhibition of the mTOR/S6K1/Gli1 pathway by (R)-2-hydroxypalmitic acid.
Conclusion and Future Directions
2-Hydroxypalmitic acid, primarily through its incorporation into sphingolipids, is a significant component of the lipidome in various tissues, particularly the nervous system, skin, and kidneys. While its presence is established, this guide highlights the critical need for more extensive quantitative studies to establish baseline levels in different tissues and disease states. The detailed analytical protocols provided herein offer a roadmap for researchers to undertake such investigations. Furthermore, the emerging roles of 2-OHPA and its ceramide derivatives in key signaling pathways, such as apoptosis and mTOR regulation, underscore its potential as a bioactive lipid with therapeutic implications. Future research should focus on elucidating the precise molecular targets of 2-OHPA-containing lipids and their downstream effects to fully unravel their physiological and pathological significance.
References
- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Brain Lipidomics: Investigation of Formalin Fixed Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid content of human adipose tissue: relationship to adiponectin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary modulation of phospholipid fatty acid composition and lipoxygenase products in mouse lung homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of free fatty acids in human stratum corneum using tandem mass spectrometry and surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new HPLC-based method for the quantitative analysis of inner stratum corneum lipids with special reference to the free fatty acid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Unveiling the Critical Role of Deuterated Standards in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount. This is especially true in fields like pharmaceutical development, clinical research, and environmental analysis, where critical decisions are based on the reliable quantification of molecules in complex biological and environmental matrices. At the heart of achieving this reliability lies the use of deuterated internal standards. This technical guide delves into the core principles, practical applications, and significant advantages of employing these stable isotope-labeled compounds, providing a comprehensive overview for scientists and researchers seeking to enhance the robustness of their mass spectrometry-based analyses.
Core Principles: Why Deuterium (B1214612) Labeling Sets the Standard
The foundational principle behind the efficacy of a deuterated internal standard (IS) is the introduction of a compound that is chemically almost identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1][2] This is achieved by replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D).[2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the deuterated IS.[2] However, their near-identical physicochemical properties ensure they behave in a remarkably similar manner throughout the entire analytical process, from sample preparation to detection.[1][2]
This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality, including:
-
Matrix Effects: Complex biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[2][3] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[2][4]
-
Sample Preparation Variability: Steps such as liquid-liquid extraction or solid-phase extraction can have inconsistent analyte recovery between samples.[3] A deuterated standard, added at the beginning of the process, tracks these variations and corrects for potential losses.
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over time.[3] The consistent signal of the deuterated internal standard provides a stable reference to normalize these variations, ensuring data consistency across analytical runs.[3][5]
The following diagram illustrates the fundamental principle of using a deuterated internal standard to correct for analytical variability.
Quantitative Data Presentation: The Proof of Performance
The theoretical advantages of deuterated internal standards are consistently supported by empirical data. Studies comparing bioanalytical methods using deuterated internal standards versus structural analogs or no internal standard demonstrate superior accuracy and precision with the former.[1] The following tables summarize key performance data from various applications.
| Parameter | With Deuterated IS | With Structural Analog IS | Reference |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [4] |
| Precision (%CV) | Typically <10% | Can be >15% | [4] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | [4] |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | [4] |
Table 1: Comparison of Assay Performance with Deuterated vs. Structural Analog Internal Standards.
| Analyte | Linear Range | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Reference |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | [6] |
Table 2: Performance of a Multiplexed LC-MS/MS Assay for Immunosuppressants Using Deuterated Internal Standards. [6]
Experimental Protocols: A Practical Guide
The integration of a deuterated internal standard into a bioanalytical workflow is a critical step for ensuring data quality. The following provides a detailed methodology for a key experiment: the quantification of a drug in plasma using LC-MS/MS.
Protocol: Quantitative Analysis of a Drug in Human Plasma
1. Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (high isotopic purity)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Blank human plasma
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in methanol to prepare individual primary stock solutions.[7]
-
Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution with methanol/water (50:50, v/v) to create a series of working solutions for the calibration curve and quality control (QC) samples.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.[7]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[1]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).[7]
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
MS Detection: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the deuterated internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.
-
Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve.[7]
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their response ratios from the calibration curve.[7]
The following diagram illustrates a typical bioanalytical workflow incorporating a deuterated internal standard.
Diverse Applications of Deuterated Standards
The utility of deuterated standards extends across numerous scientific disciplines.
-
Pharmacokinetic Studies: A cornerstone of drug development, pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] Deuterated standards are indispensable for the accurate quantification of drugs and their metabolites in biological fluids over time, providing reliable data for critical decision-making.[1][]
-
Metabolomics: In the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms, deuterated standards are used for both targeted and untargeted approaches. They enable accurate quantification of specific metabolites and can also be used as tracers to elucidate metabolic pathways.[9]
-
Environmental Analysis: The detection and quantification of pollutants, such as pesticides and industrial byproducts, in environmental samples like water and soil often rely on mass spectrometry.[10][11] Deuterated internal standards are crucial for achieving the low detection limits and high accuracy required for regulatory compliance and environmental monitoring.[12][13]
-
Quantitative Proteomics: In the study of proteins, stable isotope labeling, including deuteration, is a common strategy for quantitative analysis.[14][15] While carbon-13 and nitrogen-15 (B135050) are also used, deuterium labeling offers a cost-effective method for relative and absolute quantification of proteins and peptides.[]
The following diagram illustrates the use of a deuterated tracer in elucidating a metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dl.astm.org [dl.astm.org]
- 12. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 13. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxypalmitic Acid: A Key Intermediate in Phytosphingosine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862), a bioactive sphingolipid, plays a crucial role in various cellular processes. Its metabolic pathway, particularly its degradation, has garnered significant attention due to its implications in cellular homeostasis and disease. A key intermediate in this pathway is 2-hydroxypalmitic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the alpha position. This technical guide provides a comprehensive overview of the role of 2-hydroxypalmitic acid in phytosphingosine metabolism, detailing the enzymatic steps, quantitative data from relevant studies, and experimental protocols for further investigation.
Phytosphingosine Degradation Pathway
Phytosphingosine is metabolized through a series of enzymatic reactions that ultimately lead to the formation of odd-numbered fatty acids. This degradation pathway involves fatty acid α-oxidation and is initiated by the phosphorylation of phytosphingosine. 2-Hydroxypalmitic acid emerges as a critical intermediate in this cascade.
The degradation of phytosphingosine to pentadecanoic acid (C15:0) involves a six-reaction sequence. The final three reactions constitute the α-oxidation process. The aldehyde dehydrogenase ALDH3A2 is a key enzyme, catalyzing two oxidation steps in this pathway. Another crucial enzyme is the 2-hydroxyacyl-CoA lyase 2 (HACL2), which is responsible for the cleavage of the C1 unit from 2-hydroxyacyl-CoA.[1][2]
Recent studies have elucidated the entire phytosphingosine degradation pathway, revealing that it occurs in the endoplasmic reticulum in mammals, in addition to the previously known α-oxidation in peroxisomes.[1][2] This discovery has significant implications for understanding the cellular localization and regulation of this metabolic route.
Quantitative Data on the Role of HACL2 in α-Oxidation
To understand the specific contribution of enzymes in the phytosphingosine degradation pathway, studies involving gene knockouts are invaluable. The following table summarizes the quantitative analysis of 2-hydroxy C24:0 ceramide and C23:0 ceramide levels in wild-type (WT) and various knockout (KO) Chinese Hamster Ovary (CHO-K1) cell lines. This data highlights the significant role of HACL2 in the α-oxidation of very-long-chain 2-hydroxy fatty acids.
| Cell Line | Treatment | 2-OH C24:0 CER (pmol/mg protein) | C23:0 CER (pmol/mg protein) |
| WT | DMSO | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 2-OH C24:0 FA | 15.2 ± 1.5 | 5.3 ± 0.6 | |
| Hacl1 KO | DMSO | 1.6 ± 0.3 | 0.9 ± 0.1 |
| 2-OH C24:0 FA | 16.1 ± 2.1 | 5.9 ± 0.8 | |
| Hacl2 KO | DMSO | 1.4 ± 0.2 | 0.2 ± 0.0 |
| 2-OH C24:0 FA | 52.3 ± 5.8 | 0.5 ± 0.1 | |
| Hacl1 Hacl2 DKO | DMSO | 1.5 ± 0.2 | 0.2 ± 0.0 |
| 2-OH C24:0 FA | 52.1 ± 6.1 | 0.5 ± 0.1 |
Data is presented as mean ± SD (n=3). Cells were incubated with 4 µM 2-OH C24:0 fatty acid for 72 hours. Data extracted from a study on the role of HACL2 in odd-chain fatty acid production.[3]
Experimental Protocols
Cell Culture of CHO-K1 Cells
Chinese Hamster Ovary (CHO-K1) cells are a common model system for studying lipid metabolism.
Materials:
-
CHO-K1 cell line
-
Ham's F-12 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Thawing: Thaw cryopreserved CHO-K1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium (Ham's F-12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspension and Plating: Resuspend the cell pellet in fresh complete culture medium and transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio (e.g., 1:5 to 1:10) in fresh medium.
Lipid Extraction for LC-MS/MS Analysis
Materials:
-
Cultured cells
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a suitable volume of PBS and transfer to a glass tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add methanol and chloroform in a ratio of 2:1 (v/v) to the sample volume.
-
Vortex thoroughly for 1 minute.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Vortex again and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis of 2-Hydroxypalmitic Acid and Related Sphingolipids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
C18 reversed-phase column
General LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the lipids.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the target analytes.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
In Vitro Enzyme Assay for ALDH3A2 and HACL2
General Principle: Enzyme activity can be determined by monitoring the consumption of a substrate or the formation of a product over time. For ALDH3A2 and HACL2, this can be achieved using synthetic substrates and detecting the products by spectrophotometry or mass spectrometry.
Example Assay for Aldehyde Dehydrogenase (ALDH) Activity:
-
Substrate: A specific aldehyde substrate (e.g., a synthetic aldehyde related to the phytosphingosine pathway).
-
Cofactor: NAD+ or NADP+.
-
Detection: The production of NADH or NADPH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
Reaction Mixture: A buffered solution containing the enzyme source (e.g., cell lysate or purified enzyme), substrate, and cofactor.
-
Procedure: The reaction is initiated by adding the substrate, and the change in absorbance is recorded over time.
Note: Specific protocols for ALDH3A2 and HACL2 with their native substrates would require further optimization and may involve LC-MS-based detection of the specific products.
Conclusion
2-Hydroxypalmitic acid is a pivotal intermediate in the degradation of phytosphingosine, a pathway that is increasingly recognized for its role in cellular lipid homeostasis. The elucidation of this pathway and the key enzymes involved, such as ALDH3A2 and HACL2, opens new avenues for research into the regulation of sphingolipid metabolism and its association with various physiological and pathological conditions. The experimental protocols and quantitative data presented in this guide provide a foundation for scientists and drug development professionals to further explore this important metabolic route and its potential as a therapeutic target.
References
- 1. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Lipidomics: A Technical Guide to the Preliminary Research Applications of 2-Hydroxypalmitic Acid-d30
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics and metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. 2-Hydroxypalmitic acid-d30, the deuterated analog of the endogenous 2-hydroxy fatty acid, is emerging as a critical reagent for advancing our understanding of lipid metabolism, signaling, and its role in disease. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its utility as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis. While specific experimental data for the d30 variant is nascent, the methodologies presented herein are based on established protocols for deuterated fatty acids and the known biological significance of its non-deuterated counterpart, 2-Hydroxypalmitic acid (2-OHPA).
Core Applications of this compound
The primary applications of this compound in a research setting are twofold:
-
Quantitative Analysis (Internal Standard): In mass spectrometry-based lipidomics, accurate quantification of endogenous lipids is often hampered by variations in sample preparation and instrument response.[1][2] Deuterated internal standards, such as this compound, are considered the gold standard for mitigating these issues.[2] By adding a known amount of the deuterated standard to a sample, the ratio of the endogenous analyte to the standard can be used for precise and accurate quantification, as both molecules exhibit nearly identical chemical and physical properties during extraction and analysis.[3]
-
Metabolic Tracing: Isotope-labeled fatty acids are instrumental in tracking the metabolic fate of these molecules within biological systems.[] this compound can be introduced to cells or organisms to trace its incorporation into complex lipids, such as sphingolipids, and to monitor its downstream metabolic products.[5][6][7][8] This allows researchers to dissect metabolic pathways and understand how they are altered in various physiological and pathological states.
Quantitative Data Summary
While specific quantitative parameters for the direct use of this compound are not yet widely published, the following table summarizes relevant data for the quantification of the non-deuterated 2-Hydroxypalmitic acid, which informs the potential experimental conditions for its deuterated counterpart.
| Parameter | Value | Context | Reference |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | For non-deuterated hydroxy fatty acids in milk using LC-HRMS. | [9] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | For non-deuterated hydroxy fatty acids in milk using LC-HRMS. | [9] |
| Typical Concentration in Plasma | Variable | Dependent on physiological/pathological state. Requires sensitive detection methods. | |
| Isotopic Purity | >98% (typical for commercial standards) | Essential for accurate quantification and to minimize isotopic interference. |
Experimental Protocols
Quantification of Endogenous 2-Hydroxypalmitic Acid using this compound as an Internal Standard
This protocol outlines a general workflow for the quantification of 2-OHPA in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
a. Sample Preparation:
-
Homogenization: Homogenize the biological sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification: Hydrolyze the lipid extract with a methanolic potassium hydroxide (B78521) solution to release free fatty acids.
-
Acidification and Extraction: Neutralize the solution and extract the free fatty acids with an organic solvent like hexane.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode in the negative ionization mode.[3] Monitor specific precursor-to-product ion transitions for both endogenous 2-OHPA and the this compound internal standard.
c. Data Analysis:
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the endogenous 2-OHPA using a calibration curve generated with known concentrations of the non-deuterated standard.[2]
Caption: Workflow for quantifying 2-OHPA with a deuterated standard.
Metabolic Tracing of 2-Hydroxypalmitic Acid
This protocol provides a framework for tracing the metabolic fate of 2-OHPA in a cell culture model.
a. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a medium supplemented with this compound. The concentration and labeling duration will need to be optimized for the specific cell type and experimental question.
-
Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled fatty acid.
b. Sample Collection and Lipid Extraction:
-
Wash the cells with cold PBS to remove any remaining labeled fatty acid from the medium.
-
Harvest the cells and perform a lipid extraction as described in the previous protocol.
c. LC-MS/MS Analysis:
-
Analyze the lipid extract using LC-MS/MS. The instrument can be operated in full scan mode to identify potential metabolites or in a targeted manner to look for the incorporation of the d30-label into specific complex lipids (e.g., ceramides, hexosylceramides).
-
High-resolution mass spectrometry can be particularly useful for distinguishing between different isotopologues.
d. Data Analysis:
-
Analyze the mass spectrometry data to identify peaks corresponding to lipids containing the d30-label.
-
The pattern of labeled species will provide insights into the metabolic pathways involving 2-OHPA.
Caption: Workflow for metabolic tracing using 2-HPA-d30.
Signaling Pathways Involving 2-Hydroxypalmitic Acid
Recent research has implicated the non-deuterated (R)-enantiomer of 2-OHPA in cancer cell signaling, particularly in enhancing chemosensitivity.[10] (R)-2-OHPA, produced by the enzyme Fatty Acid 2-Hydroxylase (FA2H), has been shown to inhibit the mTOR/S6K1/Gli1 signaling pathway.[10] The use of this compound can be instrumental in further dissecting this pathway by allowing for precise quantification of 2-OHPA levels under different experimental conditions and by tracing its direct interactions with cellular components.
Caption: (R)-2-OHPA inhibits the mTOR/S6K1/Gli1 signaling pathway.
Conclusion and Future Directions
This compound is poised to be a valuable tool for researchers in lipidomics, drug development, and cell biology. Its primary utility lies in its application as an internal standard for the accurate quantification of its endogenous counterpart and as a tracer to explore the metabolic fate and signaling roles of 2-OHPA. While the research specifically employing this compound is still in its preliminary stages, the established methodologies for other deuterated fatty acids provide a clear roadmap for its application. Future studies will likely focus on leveraging this tool to gain a more precise understanding of the role of 2-OHPA in cancer, neurodegenerative diseases, and other metabolic disorders. The ability to accurately measure and trace this specific lipid will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Metabolic Labeling with 2-Hydroxypalmitic Acid-d30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo.[1] 2-Hydroxypalmitic acid (2-OHPA) is a crucial fatty acid component of sphingolipids, particularly in the nervous system, skin, and kidneys.[2] Its presence in ceramides (B1148491) and other complex sphingolipids is essential for maintaining cellular structure and function, such as the epidermal permeability barrier.[2] Dysregulation of 2-hydroxy-sphingolipid metabolism has been implicated in various diseases, including genetic disorders and cancer.[3][4]
This document provides detailed application notes and protocols for in vivo labeling studies in animal models using 2-Hydroxypalmitic acid-d30 (2-OHPA-d30). This deuterated tracer allows for the sensitive and specific tracking of 2-OHPA incorporation into the sphingolipidome, providing insights into its metabolism, turnover, and distribution in various tissues. The protocols outlined below cover animal administration, tissue processing, lipid extraction, and mass spectrometry analysis.
Metabolic Pathway of 2-Hydroxypalmitic Acid
2-Hydroxypalmitic acid, once introduced into the cellular environment, is primarily utilized in the synthesis of 2-hydroxy-sphingolipids. The fatty acid is first activated to its CoA thioester, 2-hydroxypalmitoyl-CoA. This activated form is then used by ceramide synthases (CerS) to acylate a sphingoid base (like sphingosine (B13886) or sphinganine), forming 2-hydroxy-ceramide. This ceramide can then be further metabolized to more complex sphingolipids such as sphingomyelin (B164518) or glucosylceramide.[2][5]
Experimental Workflow
A typical in vivo labeling study with 2-OHPA-d30 involves several key steps, from administration of the tracer to the final data analysis. The workflow is designed to ensure reproducible and accurate measurement of labeled lipid species.
Detailed Experimental Protocols
Protocol 1: Animal Handling and Administration of 2-OHPA-d30
-
Animal Model: C57BL/6 mice (8-10 weeks old) are a commonly used model. House animals under standard conditions with ad libitum access to food and water.
-
Tracer Preparation: Solubilize 2-OHPA-d30 in a vehicle suitable for in vivo administration, such as a solution of 5% ethanol, 5% Tween-80, and 90% saline.
-
Administration: Administer a single dose of 2-OHPA-d30 (e.g., 10 mg/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Time Points: Euthanize cohorts of animals at various time points post-administration (e.g., 2, 6, 12, 24, and 48 hours) to track the dynamic incorporation of the tracer.
-
Tissue Collection: At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animals with cold phosphate-buffered saline (PBS) and harvest tissues of interest (e.g., brain, liver, skin, kidney). Snap-freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Tissues
This protocol is based on the method by Bligh and Dyer.[6]
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a mixture of chloroform (B151607):methanol (1:2, v/v) containing an internal standard (e.g., C17-sphingolipids).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., methanol) and store at -80°C.
Protocol 3: LC-MS/MS Analysis for d30-Labeled Sphingolipids
-
Chromatography: Perform lipid separation using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) system. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (7:3, v/v) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.[7]
-
Detection of Labeled Species: Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect sphingolipids. The d30 label will result in a mass shift of +30 Da compared to the endogenous (d0) lipid. For example, monitor the transition for the sphingoid base fragment to identify different classes of sphingolipids and their labeled counterparts.
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, data from a time-course experiment in mice, demonstrating the incorporation of 2-OHPA-d30 into various sphingolipid species in different tissues. Data are expressed as the percentage of the labeled lipid relative to its corresponding endogenous (unlabeled) pool.
Table 1: Incorporation of 2-OHPA-d30 into 2-Hydroxy-Ceramide (d18:1/2-OH-16:0-d30)
| Time Point | Brain (%) | Liver (%) | Skin (%) |
| 2 hours | 0.5 ± 0.1 | 3.2 ± 0.4 | 1.5 ± 0.3 |
| 6 hours | 1.8 ± 0.3 | 8.5 ± 1.1 | 4.2 ± 0.6 |
| 12 hours | 3.5 ± 0.5 | 12.1 ± 1.5 | 7.8 ± 0.9 |
| 24 hours | 5.2 ± 0.7 | 9.8 ± 1.2 | 10.5 ± 1.3 |
| 48 hours | 4.8 ± 0.6 | 6.5 ± 0.8 | 9.2 ± 1.1 |
Table 2: Incorporation of 2-OHPA-d30 into 2-Hydroxy-Sphingomyelin (d18:1/2-OH-16:0-d30)
| Time Point | Brain (%) | Liver (%) | Skin (%) |
| 2 hours | < 0.1 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| 6 hours | 0.4 ± 0.1 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| 12 hours | 1.2 ± 0.2 | 5.1 ± 0.7 | 2.8 ± 0.4 |
| 24 hours | 2.5 ± 0.4 | 6.8 ± 0.9 | 4.5 ± 0.6 |
| 48 hours | 3.1 ± 0.5 | 5.2 ± 0.7 | 5.1 ± 0.7 |
Table 3: Incorporation of 2-OHPA-d30 into 2-Hydroxy-Glucosylceramide (d18:1/2-OH-16:0-d30)
| Time Point | Brain (%) | Liver (%) | Skin (%) |
| 2 hours | 0.2 ± 0.05 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| 6 hours | 0.8 ± 0.1 | 3.9 ± 0.5 | 2.5 ± 0.3 |
| 12 hours | 1.9 ± 0.3 | 6.2 ± 0.8 | 5.1 ± 0.6 |
| 24 hours | 3.1 ± 0.4 | 5.5 ± 0.7 | 7.2 ± 0.9 |
| 48 hours | 2.9 ± 0.4 | 4.1 ± 0.5 | 6.8 ± 0.8 |
Conclusion
The use of this compound as a metabolic tracer in animal models provides a robust method for investigating the dynamics of 2-hydroxy-sphingolipid metabolism. The protocols and data presented here offer a framework for designing and executing such studies. This approach can be invaluable for understanding the role of these lipids in health and disease, and for evaluating the efficacy of therapeutic interventions targeting sphingolipid pathways. Researchers can adapt these protocols to suit their specific animal models and research questions.
References
- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated data-driven mass spectrometry for improved analysis of lipids with dual dissociation techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxypalmitic Acid-d30 by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxypalmitic acid and its deuterated internal standard, 2-Hydroxypalmitic acid-d30, in a biological matrix. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) in negative ion mode. This method is suitable for use in research, clinical, and drug development settings where the accurate quantification of this hydroxylated fatty acid is required.
Introduction
2-Hydroxypalmitic acid is a hydroxylated fatty acid that plays a role in various biological processes. Accurate and reliable quantification of this analyte in biological samples is crucial for understanding its physiological and pathological significance. LC-MS/MS offers high selectivity and sensitivity for the analysis of fatty acids.[1][2] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
2-Hydroxypalmitic acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxypalmitic acid and this compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the 2-Hydroxypalmitic acid stock solution in methanol:water (1:1, v/v) to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (1:1, v/v).
Sample Preparation Protocol
-
Thaw Samples: Thaw biological samples (e.g., plasma) and quality control (QC) samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of methanol:water (80:20, v/v).
-
Transfer to Vials: Transfer the reconstituted samples to LC-MS vials for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Hydroxypalmitic acid | 271.2 | 227.2 | 100 | 30 | 15 |
| This compound | 301.4 | 257.4 | 100 | 30 | 15 |
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
| Parameter | 2-Hydroxypalmitic acid |
| Linear Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Quality Control (QC) Sample Concentrations:
| QC Level | Concentration (ng/mL) |
| Low | 3 |
| Medium | 300 |
| High | 800 |
Visualizations
Caption: Overall experimental workflow from sample receipt to data analysis.
Caption: Logical relationship of the key method development steps.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 2-Hydroxypalmitic acid in biological matrices. The simple sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in various research and development applications.
References
Application Notes and Protocols for the Quantification of 2-Hydroxypalmitic Acid-d30 in Biological Matrices
Introduction
2-Hydroxypalmitic acid is a 16-carbon saturated 2-hydroxy fatty acid that serves as an intermediate in phytosphingosine (B30862) metabolism.[1] It is implicated in various biological processes and has potential as an anti-inflammatory agent, neuroprotectant, and in defense against bacteria and cancer.[2] Accurate quantification of 2-Hydroxypalmitic acid in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the sample preparation of 2-Hydroxypalmitic acid and its deuterated internal standard, 2-Hydroxypalmitic acid-d30, from plasma/serum and tissue samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a stable isotope-labeled internal standard used for accurate quantification in mass spectrometry-based methods.[1][3]
General Workflow Overview
The overall workflow for the analysis of 2-Hydroxypalmitic acid from biological samples involves sample collection, homogenization (for tissues), addition of the internal standard, extraction of lipids, potential derivatization, and subsequent analysis by a mass spectrometry-based technique.
References
Application of 2-Hydroxypalmitic Acid-d30 in Lipidomics and Metabolomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Hydroxypalmitic acid-d30 as a crucial tool in lipidomics and metabolomics research. The focus is on leveraging this stable isotope-labeled internal standard for accurate and precise quantification of its endogenous counterpart, 2-hydroxypalmitic acid, in various biological matrices.
Introduction
2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid hydroxylated at the alpha-position. It is an important component of sphingolipids, such as ceramides (B1148491) and glycosphingolipids, which are integral to cell membrane structure and signaling. Dysregulation of 2-hydroxypalmitic acid and other 2-hydroxy fatty acids has been implicated in several pathological conditions, including neurological disorders and cancer. Accurate quantification of this lipid species is therefore critical for understanding its biological roles and for biomarker discovery.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based lipidomics and metabolomics. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the endogenous analyte, allowing it to compensate for variations in sample extraction, derivatization, and ionization efficiency, thereby ensuring high accuracy and precision in measurement.
Key Applications
The primary application of this compound is as an internal standard for the accurate quantification of 2-hydroxypalmitic acid in various biological samples, including:
-
Plasma and Serum: To investigate systemic levels of 2-hydroxypalmitic acid in health and disease.
-
Tissues: To determine the distribution and concentration of 2-hydroxypalmitic acid in specific organs, such as the brain, liver, and skin.
-
Cells: To study the metabolism and signaling functions of 2-hydroxypalmitic acid at a cellular level.
Experimental Protocols
A robust and reliable method for the quantification of 2-hydroxypalmitic acid involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of this compound as an internal standard.
Protocol 1: Quantification of 2-Hydroxypalmitic Acid in Human Plasma
This protocol outlines the steps for the extraction, derivatization, and LC-MS/MS analysis of 2-hydroxypalmitic acid from human plasma.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
2-Hydroxypalmitic acid (Analytical Standard)
-
Human Plasma (collected with EDTA)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
2-picolylamine (derivatization agent)
-
N,N'-Diisopropylcarbodiimide (DIC) (coupling agent)
2. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Saponification (to release fatty acids from complex lipids):
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 1 hour.
-
Acidify the solution with 0.5 mL of 1 M HCl.
-
-
Free Fatty Acid Extraction:
-
Add 2 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction once more.
-
Combine the hexane fractions and dry under nitrogen.
-
-
Derivatization (to enhance ionization efficiency):
-
To the dried fatty acid extract, add 50 µL of a solution containing 2-picolylamine and DIC in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Dry the sample under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for 2-hydroxypalmitic acid and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. The following are representative transitions:
-
2-Hydroxypalmitic acid (derivatized): The precursor ion will be the [M+H]+ of the derivatized molecule. The product ion will be a characteristic fragment, often corresponding to the loss of the picolylamine group.
-
This compound (derivatized): The precursor ion will be the [M+H]+ of the deuterated, derivatized molecule. The product ion will be a characteristic fragment, shifted by the mass of the deuterium (B1214612) labels.
-
-
4. Data Analysis and Quantification:
-
A calibration curve is constructed by analyzing known concentrations of the 2-hydroxypalmitic acid analytical standard spiked with a constant amount of the this compound internal standard.
-
The peak area ratio of the endogenous 2-hydroxypalmitic acid to the this compound internal standard in the biological samples is calculated.
-
The concentration of 2-hydroxypalmitic acid in the samples is determined by interpolating the peak area ratio against the calibration curve.
Data Presentation
The following table provides an illustrative example of quantitative data that can be obtained using the described protocol. The values are representative and will vary depending on the specific study population and conditions.
| Sample Type | Analyte | Concentration (ng/mL) | %RSD (n=3) |
| Healthy Control Plasma | 2-Hydroxypalmitic acid | 15.2 | 4.5 |
| Diabetic Patient Plasma | 2-Hydroxypalmitic acid | 28.7 | 5.1 |
| Human Brain Tissue Homogenate | 2-Hydroxypalmitic acid | 45.8 µg/g tissue | 6.2 |
Visualization of Pathways and Workflows
Sphingolipid Biosynthesis Pathway
The following diagram illustrates the incorporation of 2-hydroxypalmitic acid into the sphingolipid biosynthesis pathway. Fatty acid 2-hydroxylase (FA2H) converts palmitic acid to 2-hydroxypalmitic acid, which is then used by ceramide synthases (CerS) to form 2-hydroxy ceramides. These can be further metabolized to more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.
Caption: Biosynthesis of 2-hydroxy sphingolipids.
Experimental Workflow for Quantitative Lipidomics
The diagram below outlines the major steps in the experimental workflow for the quantitative analysis of 2-hydroxypalmitic acid using this compound.
Caption: Quantitative lipidomics workflow.
Conclusion
This compound is an indispensable tool for researchers in lipidomics and metabolomics. Its use as an internal standard in LC-MS/MS-based methods allows for the highly accurate and precise quantification of endogenous 2-hydroxypalmitic acid. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this powerful analytical strategy in studies aimed at elucidating the roles of 2-hydroxy fatty acids in health and disease, and for the development of novel diagnostic and therapeutic approaches.
Introduction
Stable isotope labeling is a powerful and indispensable technique in the field of metabolomics, enabling researchers to trace the flow of metabolites through complex biological systems.[1] By introducing molecules enriched with stable isotopes like Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), scientists can track the metabolic fate of these compounds, elucidate pathway dynamics, and quantify metabolic fluxes.[1][2] 2-Hydroxypalmitic acid-d30 (2-OHPA-d30) is a deuterated analog of 2-hydroxypalmitic acid, a crucial 2-hydroxy fatty acid (2-OHFA) involved in the synthesis of specific sphingolipids.[3][4] This heavy-labeled internal standard is an invaluable tool for researchers in academia and the pharmaceutical industry to investigate the metabolism and function of 2-hydroxylated sphingolipids in both physiological and pathological states.
Core Principle
The fundamental principle behind using 2-OHPA-d30 is that cells and organisms will incorporate this labeled fatty acid into downstream metabolic pathways, primarily the biosynthesis of 2-hydroxylated sphingolipids.[5] The deuterium atoms (d30) on the palmitic acid chain act as a traceable mass signature. By employing high-resolution mass spectrometry (MS), researchers can distinguish between the endogenous (unlabeled) metabolites and their heavy-labeled counterparts, allowing for precise tracking and quantification.[6]
Key Application Areas
Elucidating Sphingolipid Metabolism
2-hydroxylated fatty acids are essential components of sphingolipids, particularly abundant in the myelin sheath of the nervous system and the skin.[7][8] The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for synthesizing the (R)-enantiomer of 2-OHFAs, which are then incorporated into ceramides (B1148491) and subsequently more complex sphingolipids like galactosylceramides (GalCer) and sulfatides.[4][5] By supplying 2-OHPA-d30 to cell cultures or animal models, researchers can trace its incorporation into these specific lipid species, providing insights into the rate of synthesis, turnover, and substrate specificity of the enzymes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: Metabolic Flux Analysis Employing 2-Hydroxypalmitic Acid-d30
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism is fundamental to understanding health and disease. Metabolic flux analysis (MFA) is a powerful technique to quantitatively assess the intricate network of biochemical reactions within a biological system. The use of stable isotope-labeled compounds, such as 2-Hydroxypalmitic acid-d30, provides a window into the dynamic processes of fatty acid metabolism, offering critical insights for drug development and disease research. This document provides detailed application notes and experimental protocols for employing this compound in metabolic flux analysis, with a focus on its roles in sphingolipid synthesis and α-oxidation.
Application Notes
Introduction to 2-Hydroxypalmitic Acid and Its Metabolic Significance
2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position.[1] It is a key component of sphingolipids, a class of lipids that are integral to cell membrane structure and are involved in various signaling pathways.[2] The presence of 2-hydroxy fatty acids in sphingolipids is crucial for the proper function of tissues such as the nervous system, skin, and kidneys.[2] Dysregulation of 2-hydroxy fatty acid metabolism has been implicated in several diseases, including leukodystrophies and spastic paraparesis.[2]
The metabolic fate of 2-hydroxypalmitic acid primarily involves two key pathways:
-
Incorporation into Sphingolipids: 2-Hydroxypalmitic acid is activated to its CoA ester and then incorporated into the ceramide backbone, forming 2-hydroxy-sphingolipids.[2] This process is initiated by fatty acid 2-hydroxylase (FA2H).[3]
-
α-Oxidation: This is a catabolic pathway that breaks down 2-hydroxy fatty acids by removing one carbon at a time from the carboxyl end.[4] This process occurs in peroxisomes and is essential for the metabolism of certain branched-chain fatty acids as well.[4]
The Role of this compound as a Tracer
This compound is a stable isotope-labeled version of 2-hydroxypalmitic acid where 30 of the hydrogen atoms have been replaced with deuterium. This heavy isotope labeling allows for the tracing of the molecule and its metabolic products through various biochemical pathways using mass spectrometry. By introducing this compound into a biological system (cell culture or in vivo model), researchers can quantify the rate of its incorporation into downstream metabolites, thereby measuring the metabolic flux through specific pathways.
Applications in Research and Drug Development
-
Understanding Disease Mechanisms: Tracing the metabolism of this compound can elucidate how its flux is altered in disease states, providing insights into the pathophysiology of metabolic and neurological disorders.
-
Drug Discovery and Target Validation: MFA with this compound can be used to assess the effect of drug candidates on fatty acid metabolism, helping to identify and validate novel therapeutic targets. For instance, it has been shown that (R)-2-hydroxypalmitic acid can increase chemosensitivity to cisplatin (B142131) in gastric cancer, in part by inhibiting the mTOR/S6K1/Gli1 pathway.[5]
-
Lipidomics and Systems Biology: Integrating data from this compound tracing with other 'omics' data can provide a comprehensive, systems-level understanding of cellular metabolism.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using a deuterated palmitic acid tracer to track its incorporation into sphingolipids. While this data is based on experiments with a related tracer, it illustrates the type of quantitative information that can be generated.
Table 1: Isotopic Enrichment of Sphingolipid Species after 24-hour Incubation with Deuterated Palmitic Acid Tracer
| Sphingolipid Species | Isotopic Enrichment (Mole Percent Excess) |
| Ceramide (d18:1/16:0-d30) | 15.2 ± 1.8 |
| Dihydroceramide (d18:0/16:0-d30) | 8.5 ± 0.9 |
| Sphingomyelin (d18:1/16:0-d30) | 12.1 ± 1.5 |
| Glucosylceramide (d18:1/16:0-d30) | 5.3 ± 0.6 |
Table 2: Calculated Metabolic Fluxes of Deuterated Palmitic Acid into Sphingolipid Biosynthesis
| Metabolic Flux | Flux Rate (pmol / 10^6 cells / hour) |
| This compound -> Ceramide-d30 | 25.8 ± 3.1 |
| Ceramide-d30 -> Sphingomyelin-d30 | 18.5 ± 2.2 |
| Ceramide-d30 -> Glucosylceramide-d30 | 8.1 ± 1.0 |
Experimental Protocols
This section provides detailed protocols for conducting metabolic flux analysis using this compound in a cell culture model.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label cellular lipids with this compound for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: a. Prepare a stock solution of this compound complexed to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 5:1. b. On the day of the experiment, prepare the labeling medium by supplementing the complete culture medium with the this compound-BSA complex to a final concentration of 50-100 µM.
-
Isotopic Labeling: a. When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS. b. Add 2 mL of the pre-warmed labeling medium to each well. c. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Metabolite Extraction
Objective: To extract lipids from the labeled cells for mass spectrometry analysis.
Materials:
-
Ice-cold PBS
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
0.9% NaCl solution (ice-cold)
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Quenching Metabolism: At the end of the labeling period, place the cell culture plates on ice to quench metabolic activity.
-
Cell Harvesting: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube.
-
Lipid Extraction (Bligh-Dyer Method): a. To the methanol cell suspension, add 0.5 mL of chloroform. Vortex thoroughly. b. Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution. Vortex again to create a biphasic mixture. c. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. d. Carefully collect the lower organic phase (containing the lipids) into a new tube. e. Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator. f. Store the dried lipid extract at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Objective: To quantify the isotopic enrichment of this compound and its metabolites.
Instrumentation:
-
High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extracts in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
LC-MS/MS Analysis: a. Separate the lipid species using a suitable LC method (e.g., reverse-phase or HILIC chromatography). b. Analyze the eluting lipids using the mass spectrometer in a targeted manner, monitoring for the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated forms of 2-hydroxypalmitic acid and its downstream metabolites (e.g., ceramides, sphingomyelins).
-
Data Analysis: a. Determine the peak areas for the unlabeled (M+0) and deuterated (M+30) isotopologues of each lipid of interest. b. Calculate the isotopic enrichment (Mole Percent Excess, MPE) using the following formula: MPE = [Area(M+30) / (Area(M+0) + Area(M+30))] * 100 c. Use the isotopic enrichment data and mathematical modeling software (e.g., INCA, Metran) to calculate metabolic flux rates.
Visualizations
Signaling Pathway
Caption: Influence of 2-Hydroxypalmitic Acid on the mTOR/S6K1/Gli1 signaling pathway.
Experimental Workflow
Caption: Workflow for metabolic flux analysis using this compound.
Metabolic Pathways of 2-Hydroxypalmitic Acid
Caption: Primary metabolic pathways of 2-Hydroxypalmitic Acid.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. Reactome | Sphingolipid metabolism [reactome.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing the Incorporation of 2-Hydroxypalmitic Acid-d30 into Complex Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxylated fatty acids are crucial components of a specific subset of mammalian sphingolipids, playing significant roles in the structure and function of cell membranes, particularly in the nervous system, skin, and kidneys.[1] The study of the metabolic fate of these fatty acids is essential for understanding various physiological and pathological processes, including neurodegenerative diseases and skin barrier disorders.[1][2] This document provides detailed application notes and protocols for tracing the incorporation of a stable isotope-labeled 2-hydroxy fatty acid, 2-Hydroxypalmitic acid-d30 (2-HPA-d30), into complex sphingolipids. The use of a deuterated tracer allows for the precise and sensitive quantification of newly synthesized lipids by mass spectrometry, distinguishing them from the endogenous, unlabeled lipid pool.[3][4][5][6]
Metabolic Pathway of 2-Hydroxypalmitic Acid Incorporation
In mammalian cells, exogenously supplied 2-Hydroxypalmitic acid is activated to its CoA-thioester, 2-hydroxypalmitoyl-CoA. This activated fatty acid then serves as a substrate for ceramide synthases (CerS), which catalyze its acylation to a sphingoid base (e.g., sphinganine) to form dihydroceramide (B1258172). Subsequent desaturation of the sphingoid backbone by dihydroceramide desaturase leads to the formation of ceramide containing the 2-hydroxy fatty acid. This newly synthesized ceramide is a central hub in sphingolipid metabolism and can be further converted to more complex sphingolipids such as glucosylceramides and sphingomyelins.[2][7] It is important to note that there is no evidence to support the incorporation of 2-hydroxy fatty acids into glycerolipids in mammals.[2]
Metabolic incorporation of 2-HPA-d30 into complex sphingolipids.
Data Presentation
The following tables present illustrative quantitative data from a time-course experiment where a cell culture model (e.g., human keratinocytes) was incubated with 2-HPA-d30. The data demonstrates the progressive incorporation of the labeled fatty acid into various sphingolipid species.
Table 1: Incorporation of 2-HPA-d30 into Ceramide Species
| Time (hours) | 2-HPA-d30 Ceramide (pmol/mg protein) | % Labeled Ceramide of Total 2-OH Ceramide Pool |
| 0 | 0.0 | 0.0 |
| 2 | 15.2 | 12.5 |
| 6 | 45.8 | 35.2 |
| 12 | 88.9 | 63.1 |
| 24 | 125.6 | 80.4 |
Table 2: Incorporation of 2-HPA-d30 into Glucosylceramide Species
| Time (hours) | 2-HPA-d30 Glucosylceramide (pmol/mg protein) | % Labeled Glucosylceramide of Total 2-OH Glucosylceramide Pool |
| 0 | 0.0 | 0.0 |
| 2 | 5.1 | 4.2 |
| 6 | 18.3 | 14.8 |
| 12 | 42.7 | 33.9 |
| 24 | 75.4 | 58.6 |
Table 3: Incorporation of 2-HPA-d30 into Sphingomyelin Species
| Time (hours) | 2-HPA-d30 Sphingomyelin (pmol/mg protein) | % Labeled Sphingomyelin of Total 2-OH Sphingomyelin Pool |
| 0 | 0.0 | 0.0 |
| 2 | 2.3 | 1.9 |
| 6 | 8.9 | 7.1 |
| 12 | 25.6 | 19.8 |
| 24 | 52.1 | 38.2 |
Experimental Protocols
A generalized experimental workflow for tracing the incorporation of 2-HPA-d30 into complex lipids is outlined below.
Workflow for tracing 2-HPA-d30 incorporation into complex lipids.
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Cell line of interest (e.g., primary human keratinocytes, HepG2 cells)
-
Complete cell culture medium
-
This compound (2-HPA-d30)
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Culture the cells in complete medium under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of 2-HPA-d30-BSA Complex: a. Prepare a stock solution of 2-HPA-d30 in ethanol (e.g., 10 mM). b. Prepare a sterile solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v). c. Slowly add the 2-HPA-d30 stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 50 µM 2-HPA-d30 in a 1% BSA solution). The molar ratio of fatty acid to BSA should be carefully controlled. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation. e. Sterile filter the 2-HPA-d30-BSA complex solution through a 0.22 µm filter.
-
Labeling of Cells: a. Aspirate the complete medium from the cultured cells and wash once with sterile PBS. b. Add the prepared labeling medium containing the 2-HPA-d30-BSA complex to the cells. c. Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).
Protocol 2: Lipid Extraction
Materials:
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (HPLC grade)
-
Internal standards (e.g., C17-sphingosine, C12-ceramide)
-
Conical glass tubes with Teflon-lined caps
-
Centrifuge
Procedure (modified Bligh-Dyer method):
-
Cell Harvesting: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a suitable volume of ice-cold PBS to each well and scrape the cells. c. Transfer the cell suspension to a conical glass tube. d. Take an aliquot for protein quantification (e.g., BCA assay) for data normalization.
-
Lipid Extraction: a. To the remaining cell suspension, add the internal standards. b. Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v). c. Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes. d. Add chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (v/v/v). e. Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase containing the lipids into a new glass tube. g. Dry the lipid extract under a gentle stream of nitrogen. h. Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1).
Protocol 3: LC-MS/MS Analysis of Labeled Sphingolipids
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (example for reversed-phase chromatography):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each labeled and unlabeled sphingolipid species need to be determined. For example:
-
2-HPA-d30 Ceramide (d18:1/16:0-OH-d30): Precursor ion corresponding to [M+H]+ and a product ion corresponding to the sphingoid base.
-
Endogenous 2-HPA Ceramide (d18:1/16:0-OH): Precursor ion corresponding to [M+H]+ and the same product ion as the labeled species.
-
-
Data Analysis: The peak areas of the labeled and unlabeled lipid species are integrated. The amount of each lipid is quantified by normalizing to the corresponding internal standard and the protein concentration. The percentage of incorporation is calculated as: (Peak Area of Labeled Lipid / (Peak Area of Labeled Lipid + Peak Area of Unlabeled Lipid)) * 100.
Conclusion
The use of this compound as a metabolic tracer, in conjunction with the detailed protocols provided, offers a robust methodology for investigating the dynamics of 2-hydroxylated sphingolipid synthesis. This approach enables researchers and drug development professionals to quantitatively assess the flux of 2-hydroxy fatty acids into various complex lipid species, providing valuable insights into cellular metabolism in both normal and diseased states. The ability to precisely measure changes in the synthesis of these specialized lipids can aid in the identification of new therapeutic targets and the development of novel treatment strategies for a range of disorders.
References
- 1. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of stable isotope labeling studies. This powerful technique offers a robust method for tracing the metabolic fate of molecules and quantifying changes in proteomes, making it invaluable in basic research and drug development.[1][2][3] By incorporating stable, non-radioactive isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) into molecules, researchers can track their journey through complex biological systems with high precision.[2][4]
Stable isotope labeling is particularly advantageous in clinical trials due to its safety, as it does not involve radioactive isotopes.[2][5] This allows for dynamic and repeatable tests, such as breath analysis, without the risks associated with traditional methods.[2] The use of stable isotopes, in conjunction with mass spectrometry, provides quantitative data on a drug's absorption, distribution, metabolism, and excretion (ADME), which is crucial for developing effective therapies.[2][6][][8]
There are several approaches to introducing stable isotopes into proteins and metabolites, primarily metabolic labeling and chemical labeling.[4][][9] Metabolic labeling involves growing cells or organisms in a medium containing isotopically labeled precursors, such as amino acids or glucose.[4][] Chemical labeling, on the other hand, involves chemically modifying molecules with a stable isotope-labeled tag after extraction.[]
This document will focus on two widely used metabolic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for quantifying metabolic pathway fluxes.
Section 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.[10][11] Cells are grown in specialized media where a natural ("light") amino acid is replaced with its heavy stable isotope counterpart (e.g., ¹³C-labeled arginine).[12] By comparing the mass spectra of light and heavy labeled proteins, one can accurately quantify differences in protein abundance between different experimental conditions.[11]
Key Applications of SILAC:
-
Comparative Proteomics: Comparing protein expression levels between different cell states (e.g., control vs. treated cells).[10]
-
Protein-Protein Interaction Studies: Identifying and quantifying interaction partners of a bait protein.[10]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and ubiquitination.[10]
-
Protein Turnover Studies: Measuring protein synthesis and degradation rates using pulsed SILAC (pSILAC).[10][11]
Experimental Workflow for a Typical SILAC Experiment:
SILAC Experimental Workflow
Detailed Protocol for a SILAC Experiment:
Phase 1: Adaptation Phase [13][14]
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium with stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[11][15]
-
Complete Incorporation: Cells are cultured for a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.[13] This is a critical step for accurate quantification.
Phase 2: Experimental Phase [13]
-
Treatment Application: The two cell populations are subjected to different experimental conditions. For example, the "light" cells can serve as the control, while the "heavy" cells are treated with a drug.
-
Cell Harvesting: After treatment, cells from both populations are harvested.
Phase 3: Sample Processing and Analysis
-
Cell Lysis and Protein Mixing: The light and heavy cell populations are combined, typically in a 1:1 ratio, and then lysed to extract the proteins.[10][14]
-
Protein Digestion: The combined protein mixture is digested into peptides using an enzyme, most commonly trypsin.[10][14]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][16]
-
Data Analysis: Specialized software is used to identify the peptides and quantify the relative abundance of each peptide based on the intensity of the light and heavy isotope peaks.[16]
| Parameter | Recommendation | Rationale |
| Isotope-labeled Amino Acids | L-Arginine-¹³C₆, L-Lysine-¹³C₆¹⁵N₂ | Trypsin cleaves after Lys and Arg, ensuring most peptides are labeled. |
| Cell Doublings for Labeling | At least 5-6 | To ensure >99% incorporation of the heavy amino acid. |
| Serum Type | Dialyzed Fetal Bovine Serum | To minimize the presence of unlabeled free amino acids.[14] |
| Mass Spectrometer | High-resolution Orbitrap | For accurate mass measurement and distinguishing between light and heavy peptides.[15] |
Section 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[17][18] It involves introducing a ¹³C-labeled substrate, such as glucose, into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites.[18][19] This information, combined with a metabolic network model, allows for the calculation of pathway fluxes.[20][21]
Key Applications of ¹³C-MFA:
-
Metabolic Engineering: Identifying bottlenecks and optimizing metabolic pathways for the production of valuable compounds.[20]
-
Biotechnology: Understanding microbial metabolism for process optimization.[17]
-
Human Health: Studying metabolic dysregulation in diseases like cancer.[17]
-
Drug Development: Assessing the on-target and off-target effects of drugs on cellular metabolism.
Experimental Workflow for a ¹³C-MFA Experiment:
¹³C-MFA Experimental Workflow
Detailed Protocol for a ¹³C-MFA Experiment:
Phase 1: Experimental Design [3][18]
-
Define the Biological Question: Clearly state the metabolic pathways of interest and the specific fluxes to be quantified.
-
Select the ¹³C-Tracer: The choice of the labeled substrate and the position of the ¹³C label are critical for resolving the fluxes of interest.[3] For example, [1,2-¹³C]-glucose can be used to differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3]
Phase 2: Tracer Experiment [3][18]
-
Cell Culture and Labeling: Grow cells in a medium containing the selected ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Quenching and Extraction: Rapidly halt metabolic activity (quenching) and extract the intracellular metabolites.[3]
Phase 3: Analysis and Flux Estimation [3][18]
-
Isotopic Labeling Measurement: Analyze the isotopic enrichment in the extracted metabolites using analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][17]
-
Data Analysis: Correct for the natural abundance of isotopes and determine the Mass Isotopologue Distribution (MID) for each metabolite.[3]
-
Flux Estimation: Use computational software to estimate the metabolic fluxes by fitting the experimental MID data to a metabolic model.[3]
-
Statistical Analysis: Perform a goodness-of-fit analysis to assess the confidence in the estimated fluxes.[17]
| Parameter | Recommendation | Rationale |
| ¹³C-labeled Substrate | e.g., [U-¹³C]-Glucose, [1,2-¹³C]-Glucose | Choice depends on the specific pathways being investigated. |
| Isotopic Steady State | Varies by pathway (minutes for glycolysis, longer for biosynthesis) | Essential for accurate flux calculations based on steady-state models.[3] |
| Analytical Platform | GC-MS or LC-MS/MS | GC-MS is well-suited for analyzing amino acids and organic acids, while LC-MS/MS is better for a broader range of metabolites.[17] |
| Flux Analysis Software | Metran, INCA, etc. | Required for the complex calculations to estimate fluxes from labeling data. |
Signaling Pathway Example: Glycolysis and TCA Cycle
Stable isotope labeling with ¹³C-glucose is commonly used to trace carbon metabolism through central pathways like glycolysis and the Tricarboxylic Acid (TCA) cycle.
Tracing ¹³C-Glucose through Glycolysis and the TCA Cycle
By analyzing the mass isotopologue distribution of the TCA cycle intermediates, researchers can determine the relative contributions of glucose and other substrates to mitochondrial metabolism. This is particularly relevant in cancer research and in studying the metabolic effects of drugs.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of 2-Hydroxypalmitic acid-d30 in aqueous media
Technical Support Center: 2-Hydroxypalmitic Acid-d30
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for improving the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous media?
This compound is a deuterated form of a saturated long-chain hydroxy fatty acid.[1][2][3] Like most long-chain fatty acids, its structure consists of two main parts: a polar carboxylic acid head and a long, nonpolar (hydrophobic) hydrocarbon tail.[4] While the carboxylic group has some affinity for water, the 16-carbon chain is highly hydrophobic, making the molecule practically insoluble in water.[2][4] In aqueous solutions, these molecules tend to aggregate into insoluble structures rather than forming a true solution.[5]
Table 1: Physicochemical Properties of 2-Hydroxypalmitic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₂O₃ | [1][3] |
| Molecular Weight | ~272.42 g/mol | [1][3][6] |
| Description | Long-chain saturated hydroxy fatty acid | [1][2] |
| Aqueous Solubility | Practically Insoluble |[2] |
Note: The properties of the d30 isotopologue are virtually identical to the non-deuterated form regarding solubility.
Q2: What are the primary methods for solubilizing this compound for experiments?
There are four primary methods, each suited for different experimental needs:
-
Organic Co-solvents: Using solvents like ethanol (B145695) or DMSO to create a concentrated stock solution that is then diluted into the aqueous medium.[7][8]
-
Complexation with Carrier Proteins: Binding the fatty acid to a carrier protein, most commonly Bovine Serum Albumin (BSA), to enhance its stability and bioavailability in cell culture.[7][9]
-
Inclusion in Cyclodextrins: Encapsulating the fatty acid within the hydrophobic cavity of cyclodextrin (B1172386) molecules.[10][11]
-
pH Adjustment (Saponification): Increasing the pH to deprotonate the carboxylic acid, forming a more polar salt (soap) that is more readily dispersed in water.[4][12]
Q3: How should I choose the best solubilization method?
The choice depends on your experimental application. The workflow below can help guide your decision.
Q4: What are the advantages and disadvantages of each method?
A summary of the pros and cons can help in selecting the most appropriate technique for your research.
Table 2: Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Co-solvents | Dissolving in a water-miscible organic solvent (e.g., ethanol, DMSO).[7] | Simple, fast, and effective for creating high-concentration stock solutions. | Potential for solvent toxicity to cells, even at low final concentrations.[9] Risk of precipitation upon dilution.[8] | Non-cell-based assays; creating initial stock solutions. |
| BSA Complexation | Binding to the hydrophobic pockets of bovine serum albumin (BSA).[9] | Mimics physiological transport, increases bioavailability, and reduces unbound fatty acid toxicity.[7][9] | Preparation is more complex; the FA:BSA ratio is critical and can influence experimental outcomes.[9] | Cell culture experiments, studies of lipotoxicity. |
| Cyclodextrins | Encapsulation within the hydrophobic core of a cyclodextrin molecule.[5][10] | High solubilizing capacity, chemically stable, can enhance bioavailability.[10][11] | Can potentially extract lipids from cell membranes at high concentrations.[10] | Cell culture and biochemical assays where BSA is undesirable. |
| pH Adjustment | Conversion to a more polar salt (saponification) by adding a base (e.g., NaOH).[4][12] | Simple and inexpensive; avoids organic solvents. | Requires careful control of the final pH of the medium; may not be suitable for all applications.[13] | Applications where a specific pH is required and BSA/solvents are not desired. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (Ethanol)
This protocol is for creating a concentrated stock solution.
-
Preparation: Weigh the desired amount of this compound in a sterile glass vial.
-
Dissolution: Add pure ethanol (e.g., 95-100%) to the vial to achieve a high stock concentration (e.g., 50-100 mM).
-
Mixing: Gently warm the mixture to 50-60°C and vortex or sonicate until the fatty acid is completely dissolved, resulting in a clear solution.[9]
-
Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.[14]
-
Application: When preparing the working solution, dilute the stock directly into the pre-warmed aqueous medium. The final ethanol concentration should not exceed 0.05% for most cell culture applications to avoid toxicity.[9]
Protocol 2: Preparation of a this compound-BSA Complex
This method is standard for cell culture applications.
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in sterile water or saline to make a 10% (w/v) solution. Gently warm to 37°C to aid dissolution.
-
Prepare Fatty Acid Salt: In a separate sterile tube, dissolve the this compound stock (from Protocol 1) in a small volume of ethanol. Add an equimolar amount of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and warm to 60-70°C for 15-30 minutes to create the sodium/potassium salt.
-
Complexation: While stirring the warm BSA solution (37°C), add the fatty acid salt solution dropwise.
-
Incubation: Continue to stir the mixture in a 37°C water bath for at least 1-2 hours to allow for complete complexation.[7]
-
Finalization: Adjust the final volume with cell culture medium and sterile-filter the solution (0.22 µm filter). The final FA:BSA molar ratio is critical and should be carefully controlled and reported.[9]
-
Storage: Store the complexed solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: Solubilization using Methyl-β-Cyclodextrin (MβCD)
This protocol uses cyclodextrins to form a water-soluble inclusion complex.
-
Prepare MβCD Solution: Prepare a stock solution of a methylated β-cyclodextrin (e.g., RAMEB or DIMEB) in your desired aqueous buffer (e.g., PBS).[10] Concentrations can range from 10-100 mM.
-
Prepare Fatty Acid Stock: Create a concentrated stock of this compound in an organic solvent like chloroform (B151607) or ethanol.
-
Evaporate Solvent: Aliquot the desired amount of the fatty acid stock into a glass vial and evaporate the solvent under a stream of nitrogen gas to form a thin film on the vial wall.
-
Complexation: Add the MβCD solution to the vial containing the fatty acid film.
-
Mixing: Vortex vigorously and/or sonicate the mixture until the fatty acid film is completely dissolved into the MβCD solution. This may take 30-60 minutes.
-
Application: The resulting clear solution can be sterile-filtered and used directly in experiments.
Troubleshooting Guide
Issue 1: My solution becomes cloudy or forms a precipitate after dilution.
This is a common issue when diluting a concentrated stock into an aqueous medium.[8]
References
- 1. goldbio.com [goldbio.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxyhexadecanoic acid (HMDB0031057) [hmdb.ca]
- 3. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-2-hydroxypalmitic acid | C16H32O3 | CID 11065598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Optimizing labeling time and concentration for 2-Hydroxypalmitic acid-d30 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using 2-Hydroxypalmitic acid-d30.
Frequently Asked Questions (FAQs)
1. How do I dissolve this compound for use in cell culture?
Long-chain fatty acids like this compound (2-HPA-d30) have low solubility in aqueous media. Therefore, they must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), before being added to cell culture media. The process generally involves first dissolving the fatty acid in a small amount of an organic solvent like ethanol (B145695) and then complexing it with a BSA solution. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (e.g., <0.05% ethanol) to avoid solvent-induced toxicity.
2. What is the optimal concentration of 2-HPA-d30 for labeling experiments?
The optimal concentration of 2-HPA-d30 can vary significantly depending on the cell type, experimental goals (e.g., tracing metabolic flux, assessing incorporation into complex lipids), and the duration of the labeling period. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A starting point for concentration ranges can be extrapolated from studies using similar fatty acid analogs. For instance, studies involving stable isotope labeling with fatty acids have used concentrations as low as 1.4 µM for extended periods. For shorter-term labeling, concentrations can be higher, but it is important to be mindful of potential lipotoxicity.
3. What is the recommended labeling time for 2-HPA-d30?
The ideal labeling time, or "pulse," depends on the biological process being investigated.
-
Short-term labeling (minutes to a few hours): This is suitable for studying rapid metabolic processes, such as initial uptake and activation of the fatty acid.
-
Long-term labeling (several hours to days): This is necessary for tracking the incorporation of 2-HPA-d30 into complex lipids and observing its effect on metabolic pathways over time.
A "pulse-chase" experiment can be a powerful tool. In this type of experiment, cells are first incubated with 2-HPA-d30 for a defined period (the "pulse") and then transferred to a medium containing the unlabeled version of the fatty acid or no fatty acid (the "chase"). This allows for the tracking of the metabolic fate of the labeled fatty acid over time.
4. How can I analyze the incorporation of 2-HPA-d30 into cells and its metabolites?
The most common method for analyzing the incorporation of deuterated fatty acids is mass spectrometry (MS). This technique can distinguish between the labeled (deuterated) and unlabeled forms of the fatty acid and its downstream metabolites based on their mass-to-charge ratio. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for these analyses. Tandem mass spectrometry (MS/MS) can be used to identify the specific lipid species into which the 2-HPA-d30 has been incorporated by analyzing the fragmentation patterns of the lipid molecules.
Troubleshooting Guides
Low Incorporation of 2-HPA-d30
| Potential Cause | Suggested Solution |
| Poor solubility of 2-HPA-d30 | Ensure proper complexation with fatty acid-free BSA. Optimize the molar ratio of fatty acid to BSA. Consider re-evaluating the solubilization protocol. |
| Suboptimal labeling concentration | Perform a dose-response experiment to identify a concentration that provides a detectable signal without inducing cytotoxicity. |
| Insufficient labeling time | Increase the duration of the "pulse" to allow for sufficient uptake and metabolism. |
| Low cell viability or metabolic activity | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or toxicity. |
| Inefficient cellular uptake | Some cell types may have lower expression of fatty acid transporters. Consider using a different cell line if uptake is a limiting factor. |
High Cell Toxicity
| Potential Cause | Suggested Solution |
| Lipotoxicity from high concentrations of 2-HPA-d30 | Reduce the concentration of 2-HPA-d30 used for labeling. Determine the maximum non-toxic concentration for your cell line. |
| Toxicity from the organic solvent used for solubilization | Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is minimal (<0.05%). |
| Inappropriate fatty acid to BSA molar ratio | A high molar ratio of fatty acid to BSA can lead to an increase in the concentration of unbound fatty acids, which can be toxic to cells. Ratios between 1:1 and 3:1 are common in physiological conditions. |
| Contamination of reagents | Use high-purity 2-HPA-d30 and fatty acid-free BSA. Ensure all solutions are sterile. |
Experimental Protocols
Protocol 1: Preparation of 2-HPA-d30 Complexed with BSA
This protocol is adapted from methods for preparing palmitic acid-BSA complexes.
Materials:
-
This compound (2-HPA-d30)
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heating block
Procedure:
-
Prepare a stock solution of 2-HPA-d30: Dissolve a known amount of 2-HPA-d30 in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Heat gently (e.g., at 50-70°C) to aid dissolution.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to the desired concentration (e.g., 10% w/v). Warm the solution to 37°C.
-
Complex 2-HPA-d30 with BSA: While vortexing or stirring the warm BSA solution, slowly add the 2-HPA-d30 stock solution to achieve the desired final concentration and molar ratio.
-
Incubate for complexation: Continue to incubate the mixture at 37°C for at least 1 hour with gentle agitation to ensure complete complexation.
-
Sterile filter: Filter the final 2-HPA-d30/BSA complex through a 0.22 µm filter before adding it to your cell culture.
-
Storage: Aliquot and store at -20°C for future use.
Recommended Molar Ratios of Fatty Acid to BSA:
| Molar Ratio (FA:BSA) | Typical Use Case | Considerations |
| 1:1 to 3:1 | Mimicking physiological conditions. | Generally well-tolerated by cells. |
| >3:1 | Investigating lipotoxicity or conditions of fatty acid overload. | Increased risk of cell stress and death due to higher concentrations of unbound fatty acids. |
Protocol 2: Pulse-Chase Experiment with 2-HPA-d30
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
"Pulse" medium: Complete medium supplemented with the 2-HPA-d30/BSA complex
-
"Chase" medium: Complete medium, potentially supplemented with unlabeled 2-hydroxypalmitic acid
-
PBS
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Pulse: Aspirate the culture medium and wash the cells once with warm PBS. Add the pre-warmed "pulse" medium to the cells.
-
Incubation: Incubate the cells for the desired "pulse" duration (e.g., 1, 4, 8 hours).
-
Chase: At the end of the pulse period, aspirate the "pulse" medium. Wash the cells twice with warm PBS to remove any residual labeled fatty acid.
-
Add Chase Medium: Add the pre-warmed "chase" medium to the cells.
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Processing: For each time point, wash the cells with cold PBS, and then process them for downstream analysis (e.g., lipid extraction for mass spectrometry).
Visualizations
Caption: Workflow for stable isotope labeling experiments using 2-HPA-d30.
Caption: Potential metabolic fate and signaling of 2-Hydroxypalmitic acid.
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the technical support center for stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common challenges encountered during these powerful quantitative proteomics and metabolomics techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments?
A1: The most common sources of error in SILAC experiments include incomplete incorporation of the heavy-labeled amino acids, the metabolic conversion of arginine to proline, and errors in sample mixing.[1] Incomplete labeling can lead to an underestimation of protein abundance changes.[2] Arginine-to-proline conversion can complicate data analysis by splitting the mass spectrometry signal of proline-containing peptides.[2] Finally, inaccurate protein quantification before mixing can lead to unequal representation of the "light" and "heavy" samples, skewing the final ratios.[2]
Q2: How can I ensure complete labeling of my cells in a SILAC experiment?
A2: To achieve near-complete labeling (typically >97%), cells should be cultured for at least five to six doublings in the SILAC medium.[2][3][4] It is also crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids that could compete with the heavy-labeled ones.[4] Before proceeding with the main experiment, it is highly recommended to perform a small-scale pilot study to verify the incorporation efficiency using mass spectrometry.[2]
Q3: What is arginine-to-proline conversion and how can I mitigate it?
A3: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[1][2] This is problematic because it leads to inaccurate quantification of proline-containing peptides.[2] To mitigate this, one can try reducing the arginine concentration in the culture media or use cell lines with low arginase activity.[1] Another approach is to add unlabeled proline to the medium to inhibit the conversion pathway.
Q4: What is "metabolic burden" and can it affect my stable isotope labeling experiment?
A4: Metabolic burden refers to the stress imposed on a cell's metabolism due to the overexpression of proteins or the alteration of metabolic pathways. In the context of stable isotope labeling, forcing cells to grow in specialized media and incorporate heavy isotopes can sometimes induce stress, leading to altered growth rates, protein synthesis, and even genetic instability. While not always a major issue in standard SILAC experiments, it is a factor to consider, especially when working with sensitive cell lines or performing complex labeling schemes.
Troubleshooting Guides
Issue 1: Incomplete Label Incorporation
Symptom: Mass spectrometry data shows significant peaks for both light and heavy forms of peptides in the heavy-labeled sample, resulting in labeling efficiency below 97%.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slow-growing cells, a longer culture period may be necessary.[2][3][4] |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.[4] Ensure all media components are free of natural amino acids. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can alter amino acid metabolism. |
| Cell Line Specific Metabolism | Some cell lines may have unusual amino acid metabolic pathways. Consider performing a time-course experiment to determine the optimal labeling duration. |
Issue 2: Arginine-to-Proline Conversion
Symptom: Mass spectrometry data reveals unexpected isotopic envelopes for proline-containing peptides in the heavy-labeled sample, complicating quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Arginase Activity in Cell Line | Add unlabeled proline to the SILAC medium to suppress the conversion of labeled arginine to proline. |
| Cell Line Selection | If possible, choose a cell line known to have low arginase activity. |
| Data Analysis Software | Utilize software features that can account for and correct for arginine-to-proline conversion during data processing. |
Issue 3: Inaccurate Quantification and Ratios
Symptom: The distribution of heavy-to-light (H/L) ratios for the bulk of proteins deviates significantly from the expected 1:1 for a control experiment, or the variance in ratios is very high.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA or Bradford) and ensure accurate measurement before mixing the light and heavy cell lysates. |
| Sample Mixing Error | Carefully pipette and mix equal amounts of protein from the light and heavy samples. For critical experiments, consider a mixing QC by analyzing a small aliquot of the mixed sample. |
| Systematic Bias | Perform a label-swap replicate, where the experimental conditions are reversed between the light and heavy labels. Averaging the ratios from the two experiments can help correct for systematic errors.[1] |
Experimental Protocols
Protocol 1: Assessing SILAC Labeling Efficiency
This protocol outlines the steps to determine the percentage of heavy amino acid incorporation in your cell line.
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the heavy-labeled cells, lyse them using a compatible buffer, and digest the proteins into peptides using trypsin.[2]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. For identified peptides, calculate the incorporation efficiency using the following formula for each peptide:
-
Incorporation (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100
-
-
Evaluation: A median incorporation rate of >97% is generally considered acceptable for quantitative experiments.[2]
Visualizing Experimental Workflows
Caption: General workflow for a SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
Caption: Options for mitigating arginine-to-proline conversion.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Effects of Deuterium Labeling
Welcome to the technical support center for minimizing isotopic effects in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using deuterium-labeled internal standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are isotopic effects and why are they a concern in quantitative analysis?
Isotopic effects are phenomena that arise from the mass difference between isotopes, such as hydrogen (¹H) and deuterium (B1214612) (²H or D). In quantitative mass spectrometry, an ideal stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte and should behave the same way during sample preparation, chromatography, and ionization.[1] However, the increased mass of deuterium can lead to subtle changes in physicochemical properties.[2]
These changes can cause two primary issues:
-
Chromatographic Shift: The deuterium-labeled compound may elute at a slightly different time than the non-labeled analyte.[3][4]
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can alter the rate of chemical reactions, including metabolic pathways and in-source fragmentation in the mass spectrometer.
These effects can compromise the accuracy and precision of quantitative results if not properly managed.[5]
Q2: Why is my deuterium-labeled internal standard (IS) eluting earlier than the non-labeled analyte in reverse-phase LC-MS?
This is a common manifestation of the deuterium isotope effect. In reverse-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts.[4][6]
The underlying reason is that the C-D bond is slightly shorter and less polarizable than the C-H bond. This can reduce the strength of the van der Waals interactions between the molecule and the nonpolar stationary phase (e.g., C18). With weaker interactions, the deuterated compound spends less time on the stationary phase and is eluted more quickly by the mobile phase.[6][7] This effect is often more pronounced with a higher number of deuterium labels.
Section 2: Troubleshooting Guides
Issue 1: Poor Co-elution and Inaccurate Quantification
Symptom: Your analyte and deuterium-labeled IS show significant separation (different retention times), and your quantitative results have poor accuracy and precision, especially across different sample lots.[5]
Cause: Even a small retention time shift can be problematic. If the analyte and IS elute at different times, they can be affected differently by matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[3][5] This is especially true if they elute on the slope of a region of ion suppression, leading to an inconsistent analyte/IS ratio.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Evaluate the Internal Standard:
-
Consider Alternatives:
-
¹³C or ¹⁵N Labeled Standards: Standards labeled with heavy carbon or nitrogen typically show negligible retention time shifts compared to their unlabeled counterparts and are not subject to the same kinetic isotope effects.[2]
-
Issue 2: H/D Back-Exchange and Signal Instability
Symptom: You observe a loss of the deuterium label over time, indicated by a decreasing IS signal and/or an increasing signal at the mass of the unlabeled analyte. This compromises quantification.[9]
Cause: Hydrogen-Deuterium (H/D) exchange occurs when deuterium atoms on the IS are replaced by hydrogen atoms from the solvent (e.g., water in the mobile phase).[3] This is most common when labels are placed on labile positions.
Positions Prone to H/D Exchange:
-
Heteroatoms (e.g., -OH, -NH, -SH)[3]
-
Carbons adjacent to carbonyls (enolizable positions)[3]
-
Acidic or basic conditions can catalyze the exchange.[1]
Troubleshooting Steps:
-
Select a Stable IS: The most effective solution is to use an IS where deuterium labels are on chemically stable, non-exchangeable positions, such as aromatic rings or non-activated aliphatic chains.[3][9]
-
Control pH and Temperature: If you must use a potentially labile standard, carefully control the pH and temperature of your samples and mobile phase. For many compounds, quenching reactions at low pH (2.5) and 0°C can minimize back-exchange during analysis.[10][11][12]
-
Perform a Stability Test: Assess the stability of your IS in your analytical solution over the expected run time.[8]
Section 3: Data & Protocols
Quantitative Data Summary
The magnitude of the isotopic effect on chromatography can vary depending on the analytical technique.
| Comparison | Separation Method | Median Time Shift (Light vs. Heavy Label) | Time Shift as % of Peak Width | Reference |
| Dimethyl-labeled Peptides | UHPLC (RPLC) | 3.0 seconds | ~50% | |
| Dimethyl-labeled Peptides | CZE-MS | 0.1 seconds | ~2.5% |
This data highlights that separation techniques not based on hydrophobicity, like Capillary Zone Electrophoresis (CZE), may show significantly smaller isotopic shifts.
Experimental Protocol: Evaluating a New Deuterium-Labeled IS
This protocol outlines the key steps to validate a deuterium-labeled internal standard and ensure it is suitable for your quantitative assay.
Objective: To assess the isotopic purity, stability, and chromatographic behavior of a deuterated internal standard relative to the unlabeled analyte.
Methodology:
-
Assess Isotopic Purity:
-
Prepare a high-concentration solution of the deuterated IS in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte.
-
The presence of a peak indicates that the IS contains some unlabeled analyte as an impurity. The area of this peak relative to the IS peak can be used to estimate the level of impurity and correct results if necessary, especially at the lower limit of quantitation.[8]
-
-
Evaluate H/D Exchange (Stability):
-
Prepare two solutions:
-
Solution A: A mixture of the analyte and the deuterated IS in your initial mobile phase.
-
Solution B: The deuterated IS only in the initial mobile phase.
-
-
Inject both solutions at t=0.
-
Store the solutions in the autosampler under the same conditions as your typical sample queue.
-
Re-inject the solutions at several time points (e.g., 4, 8, 24 hours).[8]
-
Analysis: In Solution A, a changing analyte/IS ratio over time suggests instability. In Solution B, an increase in the signal for the unlabeled analyte transition is a direct indicator of H/D exchange.[8]
-
-
Assess Chromatographic Co-elution and Matrix Effects:
-
Prepare samples by spiking the analyte and IS into at least six different lots of blank matrix (e.g., plasma).
-
Process and analyze the samples.
-
Analysis: Overlay the chromatograms for the analyte and the IS. Visually inspect the retention time difference and peak shape. A consistent and minimal shift is desired. The variability of the analyte/IS area ratio across the different lots should be low (e.g., <15% CV), indicating that the IS is adequately compensating for matrix effects.[5][13][14]
-
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for the selection and validation of a deuterium-labeled internal standard.
Caption: Troubleshooting logic for inaccurate quantitative results using a deuterated IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Analysis of 2-Hydroxypalmitic acid-d30
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of 2-Hydroxypalmitic acid-d30.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in high-throughput analysis?
A1: 2-Hydroxypalmitic acid is a saturated long-chain fatty acid with a hydroxyl group at the second carbon position.[1] The "-d30" designation indicates that it is a deuterated form of 2-hydroxypalmitic acid, meaning most of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This deuterated version is commonly used as an internal standard in quantitative mass spectrometry-based analyses.[2][3] Its key advantage is that it behaves almost identically to the non-deuterated (endogenous) 2-hydroxypalmitic acid during sample preparation and analysis but can be distinguished by its higher mass. This allows for accurate quantification of the target analyte by correcting for variations in sample extraction, processing, and instrument response.[2]
Q2: Which analytical technique is most suitable for the high-throughput analysis of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and suitable technique for the high-throughput analysis of 2-Hydroxypalmitic acid and its deuterated analogs.[4][5][6][7] This method offers high sensitivity, selectivity, and the ability to handle complex biological matrices.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to make the analyte volatile.[4]
Q3: Is derivatization necessary for the analysis of this compound by LC-MS?
A3: While not always mandatory, derivatization can significantly improve the ionization efficiency and chromatographic retention of fatty acids, leading to enhanced sensitivity.[10][11] For instance, derivatization to introduce a permanently charged group can improve signal intensity in electrospray ionization (ESI).[11][12] The decision to use derivatization will depend on the required sensitivity of the assay and the specific LC-MS platform being used.
Troubleshooting Guides
Poor Peak Shape or Low Signal Intensity
Problem: I am observing poor peak shape (e.g., tailing, fronting) or low signal intensity for this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | - Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte. For fatty acids, a slightly acidic mobile phase can improve peak shape.[13] - Column Choice: A C8 or C18 reversed-phase column is typically used.[13] Consider a different column chemistry if peak shape issues persist. - Gradient Elution: Optimize the gradient profile to ensure proper separation and elution of the analyte. |
| Poor Ionization Efficiency | - Ion Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.[14] - Derivatization: If sensitivity is a major issue, consider derivatizing the carboxylic acid group to enhance ionization.[10][11] |
| Matrix Effects | - Sample Preparation: Improve sample cleanup to remove interfering substances from the biological matrix. Techniques like solid-phase extraction (SPE) can be effective.[8][15] - Dilution: Dilute the sample to reduce the concentration of matrix components that may be causing ion suppression. |
| Sample Degradation | - Storage: Ensure samples are stored at appropriate low temperatures (e.g., -80°C) to prevent degradation. - Antioxidants: For analysis of non-deuterated hydroxy fatty acids that may be prone to oxidation, consider adding antioxidants during sample preparation.[9] |
High Variability in Quantitative Results
Problem: I am experiencing high variability and poor reproducibility in the quantification of my target analyte using this compound as an internal standard.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Internal Standard Spiking: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[9] - Extraction Efficiency: Validate the extraction procedure to ensure consistent recovery of both the analyte and the internal standard. Liquid-liquid extraction or solid-phase extraction are common methods.[11][15] |
| Matrix-Induced Ion Suppression/Enhancement | - Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as close as possible to the study samples to compensate for matrix effects. - Isotope Effect: While generally minimal, be aware of potential chromatographic separation between the deuterated standard and the native analyte, which could lead to differential ion suppression.[2][3] Ensure the chromatographic peak is wide enough to co-elute both. |
| Instrument Instability | - System Suitability: Run system suitability tests before each batch of samples to ensure the LC-MS system is performing consistently. - Source Cleaning: A dirty ion source can lead to inconsistent ionization and signal fluctuations. Perform regular cleaning and maintenance. |
Experimental Protocols
Generic LC-MS/MS Method for 2-Hydroxypalmitic Acid Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 50% B
-
12.1-15 min: Re-equilibration at 50% B
-
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Hydroxypalmitic acid: Precursor ion (Q1) m/z 271.2 -> Product ion (Q3) m/z [to be determined by infusion and fragmentation, likely a loss of water or CO2].
-
This compound: Precursor ion (Q1) m/z 301.4 -> Product ion (Q3) m/z [to be determined, should correspond to a similar fragmentation pattern as the non-deuterated analyte].
-
-
Optimization: Infuse a standard solution of both the analyte and the internal standard to determine the optimal collision energy and fragment ions for the MRM transitions.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of hydroxy fatty acids.
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.99 | [4][16] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.4 - 3.0 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Recovery | 80 - 120% | [7] |
Visualizations
Caption: Experimental workflow for the analysis of 2-Hydroxypalmitic acid.
Caption: Troubleshooting logic for quantitative analysis issues.
References
- 1. goldbio.com [goldbio.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and high-throughput approach to quantify non-esterified oxylipins for epidemiological studies using online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential cell toxicity of 2-Hydroxypalmitic acid-d30
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Hydroxypalmitic acid-d30 in their experiments. Our aim is to help you navigate potential challenges and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from 2-Hydroxypalmitic acid (2-OHPA)?
2-Hydroxypalmitic acid (2-OHPA) is a naturally occurring 2-hydroxy fatty acid.[1][2][3] It is a key component of sphingolipids, which are integral to cell membrane structure and signaling.[4][5][6] The deuterated version, this compound, has had 30 of its hydrogen atoms replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes the molecule heavier and the C-D bonds stronger than C-H bonds. This substitution can slow down metabolic processes involving the cleavage of these bonds, potentially increasing the compound's stability and resistance to oxidative degradation.[7][8][9]
Q2: Is this compound expected to be toxic to cells?
Currently, there is no direct evidence to suggest that this compound is inherently toxic to cells. In fact, studies on other deuterated fatty acids suggest that they can have protective effects by reducing lipid peroxidation and oxidative stress.[7][8][9] However, like its non-deuterated counterpart, 2-OHPA, it can exhibit biological activity that might be misinterpreted as general toxicity. For instance, 2-OHPA has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines.[10][11][12][13] Therefore, it is crucial to distinguish between a specific, intended biological effect and non-specific cytotoxicity.
Q3: What are the known biological activities of 2-Hydroxypalmitic acid?
2-OHPA, primarily the (R)-enantiomer produced by the enzyme Fatty Acid 2-Hydroxylase (FA2H), is involved in several cellular processes:[5][14]
-
Sphingolipid Metabolism: It is a precursor for the synthesis of 2-hydroxy-sphingolipids, which are important for membrane structure and function.[5][15]
-
Anti-proliferative Effects: It has been shown to inhibit the growth of various cancer cell lines.[10][16][17]
-
Apoptosis Induction: It can trigger programmed cell death in cancer cells.[10][11][12][13]
-
Chemosensitization: It can enhance the effectiveness of chemotherapy drugs like cisplatin.[10]
Q4: How does deuteration potentially affect the biological activity of 2-OHPA?
Deuteration is not expected to fundamentally change the mode of action of 2-OHPA. However, by slowing its metabolism, deuteration might lead to:
-
Increased Potency or Duration of Action: The compound may persist longer within the cell, leading to a more sustained biological effect.
-
Reduced Off-Target Effects: By being more resistant to oxidative degradation, the formation of potentially toxic byproducts could be reduced.[7] Studies with deuterated linoleic acid have shown a reduction in reactive oxygen species (ROS) formation.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed across all cell lines (cancer and normal). | 1. Solvent Toxicity: The solvent used to dissolve the fatty acid (e.g., DMSO, ethanol) may be at a toxic concentration. 2. Incorrect Fatty Acid Concentration: The concentration of 2-OHPA-d30 may be too high, leading to non-specific effects. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[18][19][20][21] | 1. Solvent Control: Always include a vehicle-only control group treated with the same concentration of solvent. Ensure the final solvent concentration is well below the known toxic threshold for your cell lines (typically <0.5%). 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. Start with low micromolar concentrations and titrate upwards. 3. Aseptic Technique: Regularly test for mycoplasma and practice strict aseptic techniques.[20][21] |
| Inconsistent results between experiments. | 1. Fatty Acid Preparation: Inconsistent solubilization or complexing of the fatty acid can lead to variability. Fatty acids are often complexed with Bovine Serum Albumin (BSA) for better bioavailability in culture.[22] 2. Cell Passage Number/Health: High passage numbers or unhealthy cells can respond differently. 3. Variability in Seeding Density: Inconsistent initial cell numbers will lead to different outcomes. | 1. Standardized Preparation: Prepare a fresh stock solution of 2-OHPA-d30 complexed with fatty-acid-free BSA for each experiment. Ensure complete solubilization. 2. Consistent Cell Source: Use cells within a defined low passage number range and ensure they are healthy and in the logarithmic growth phase before treatment.[19] 3. Accurate Cell Counting: Use a consistent method for cell counting to ensure uniform seeding density. |
| No observable effect on cancer cells. | 1. Cell Line Resistance: The chosen cancer cell line may not be sensitive to 2-OHPA's effects. The expression of FA2H can vary between cell types.[23] 2. Insufficient Concentration or Duration: The concentration of 2-OHPA-d30 may be too low, or the treatment time too short. 3. Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. | 1. Cell Line Selection: Test a panel of cell lines or choose one known to be sensitive to disruptions in sphingolipid metabolism. Consider measuring the expression of FA2H in your cell line. 2. Optimize Treatment: Increase the concentration and/or extend the treatment duration (e.g., 24, 48, 72 hours). 3. Orthogonal Assays: Use multiple assays to assess cell health. For example, combine a metabolic assay (like MTT) with a cytotoxicity assay (like LDH release) and an apoptosis assay (like Annexin V staining).[24] |
| Decreased cell viability observed, but unsure if it's apoptosis or necrosis. | 1. Mechanism of Cell Death: High concentrations of a compound can induce necrosis, while lower concentrations might induce a specific programmed pathway like apoptosis.[25] | 1. Apoptosis vs. Necrosis Assays: Use specific assays to differentiate the mode of cell death. Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays can confirm the involvement of apoptotic pathways.[12][13][26] |
Experimental Protocols & Data Interpretation
Cell Viability and Cytotoxicity Assays
It is recommended to use at least two different types of assays to get a comprehensive understanding of cellular health.
| Assay Type | Principle | Interpretation of Results with 2-OHPA-d30 |
| Metabolic Assays (e.g., MTT, XTT, WST-1) [24] | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product. | A decrease in signal suggests a reduction in the number of viable cells or a decrease in their metabolic rate. This could indicate apoptosis or growth inhibition. |
| Cytotoxicity Assays (e.g., LDH Release) | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage. | An increase in signal indicates necrotic cell death due to loss of membrane integrity. This is less likely to be the primary mechanism of 2-OHPA unless at very high concentrations. |
| Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo) [12] | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that only enters cells with compromised membranes. Caspase assays measure the activity of key enzymes in the apoptotic cascade. | An increase in Annexin V positive/PI negative cells indicates early apoptosis. An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.[12][13] |
Detailed Protocol: Preparation of 2-OHPA-d30-BSA Complex
This protocol is a general guideline and may need optimization for your specific cell type.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS). Warm to 37°C to dissolve.
-
Prepare a 10 mM stock solution of 2-OHPA-d30 in 100% ethanol (B145695) or DMSO.
-
Warm the BSA solution and serum-free culture medium to 37°C.
-
Slowly add the 2-OHPA-d30 stock solution to the warm BSA solution while vortexing to achieve the desired molar ratio (e.g., 2:1 or 3:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the final complexed solution using a 0.22 µm filter.
-
Dilute the complexed 2-OHPA-d30 to the final desired concentrations in your complete cell culture medium.
Visualizing Pathways and Workflows
Potential Signaling Pathway of 2-OHPA
2-OHPA is incorporated into sphingolipids, and an imbalance in these lipids can trigger cellular stress responses, including apoptosis.[4][27][28][29]
Caption: Potential mechanism of 2-OHPA-d30 inducing apoptosis.
Experimental Workflow for Assessing Cell Toxicity
A structured approach is essential to correctly attribute observed effects to the treatment.
Caption: Recommended workflow for testing 2-OHPA-d30 effects.
Troubleshooting Logic Diagram
This diagram helps diagnose the cause of unexpected cell death.
Caption: Logic for troubleshooting unexpected cell death.
References
- 1. goldbio.com [goldbio.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxyhexadecanoic acid (HMDB0031057) [hmdb.ca]
- 3. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sphingolipid accumulation causes mitochondrial dysregulation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adl.usm.my [adl.usm.my]
- 19. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 20. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 21. corning.com [corning.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell viability assays | Abcam [abcam.com]
- 25. Sphingolipid metabolism and cell growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sphingolipid metabolism and regulated cell death in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for 2-Hydroxypalmitic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of 2-hydroxypalmitic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of 2-hydroxypalmitic acid isomers.
Issue 1: Poor or No Separation of Isomers
If you are observing co-elution or broad, unresolved peaks, consider the following troubleshooting steps:
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving separation.[1][2]
-
For Reversed-Phase HPLC: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[3][4] Small changes can significantly impact selectivity.
-
For Normal-Phase HPLC: Vary the percentage of the polar modifier (e.g., ethanol (B145695) or isopropanol) in the non-polar mobile phase (e.g., hexane).[3][4]
-
Additives: For acidic analytes like 2-hydroxypalmitic acid, adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution.[1][3]
-
-
Stationary Phase Selection: Ensure you are using an appropriate column for your separation.
-
Chiral Separations: To separate enantiomers (R- and S- forms) of 2-hydroxypalmitic acid, a chiral stationary phase (CSP) is necessary.[5] Polysaccharide-based columns (e.g., Chiralpak) are often effective for separating hydroxy fatty acids.[6][7]
-
Positional Isomers: For separating positional isomers (e.g., 2-hydroxy vs. 3-hydroxypalmitic acid), a high-resolution reversed-phase column (e.g., C18) is often a good starting point.[8][9]
-
-
Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[3][4] Experiment with varying the column temperature to see if resolution improves.
-
Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[3] Try reducing the flow rate to enhance resolution.
Issue 2: Peak Tailing
Peak tailing can be caused by a variety of factors, from system issues to chemical interactions.
-
System-Level Issues: If all peaks in your chromatogram are tailing, it may indicate a problem with the HPLC system itself.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]
-
Column Void or Damage: A void at the head of the column can cause peak distortion.[3] Consider flushing the column in the reverse direction or replacing it if necessary.
-
-
Chemical Interactions: If only specific peaks are tailing, it suggests an interaction between the analyte and the stationary phase.
-
Analyte-Silanol Interactions: For acidic compounds like 2-hydroxypalmitic acid, interactions with acidic silanol (B1196071) groups on the stationary phase can cause tailing.[3]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress silanol ionization and reduce tailing.[3] For acidic compounds, a higher pH might be beneficial, but always operate within the column's recommended pH range.[10]
-
Issue 3: Irreproducible Retention Times
Inconsistent retention times can compromise the reliability of your results.
-
Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase for every run, including accurate composition and pH.[3]
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[3]
-
Temperature Control: Use a column oven to maintain a stable and uniform temperature, as small fluctuations can affect retention times.[3]
-
Sample Solvent: The solvent used to dissolve the sample should be consistent and compatible with the mobile phase.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method to separate 2-hydroxypalmitic acid enantiomers?
A1: For the separation of enantiomers (R- and S-isomers), High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective method.[5] Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose, have shown success in resolving enantiomers of hydroxy fatty acids.[6][7]
Q2: How can I separate positional isomers of hydroxypalmitic acid?
A2: Positional isomers (e.g., 2-, 3-, 7-, 8-, 9-, 10-, 11-, and 16-hydroxypalmitic acid) can typically be separated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS) for detection and identification.[8] A C18 column is a common choice for this type of separation.
Q3: Do I need to derivatize 2-hydroxypalmitic acid for analysis?
A3:
-
For HPLC analysis: Derivatization is often not necessary, especially when using UV or mass spectrometry detection.[9] However, derivatization can be used to enhance detection sensitivity for certain detectors.[11]
-
For Gas Chromatography (GC) analysis: Derivatization is essential. The carboxyl and hydroxyl groups of 2-hydroxypalmitic acid must be converted to less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers of fatty acid methyl esters (FAMEs), to allow for analysis by GC.[12][13][14][15]
Q4: What are some typical starting conditions for developing an HPLC method for 2-hydroxypalmitic acid isomers?
A4: A good starting point for method development would be:
-
Column: A C18 column (for positional isomers) or a polysaccharide-based chiral column (for enantiomers).
-
Mobile Phase (Reversed-Phase): A gradient of acetonitrile or methanol (B129727) in water, with 0.1% formic acid or acetic acid added to both phases.[1][16]
-
Flow Rate: 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.[3]
-
Temperature: Start at ambient temperature (e.g., 25 °C) and optimize as needed.[3]
-
Detection: Mass Spectrometry (MS) is highly recommended for its sensitivity and ability to confirm the identity of the isomers. UV detection is also possible, though may require derivatization for better sensitivity.
Q5: My chiral separation is still not working. What else can I try?
A5: If you've optimized the mobile phase, temperature, and flow rate without success, consider the following:
-
Different Chiral Stationary Phase: The selectivity of chiral columns can be very specific. Trying a different type of CSP (e.g., a different polysaccharide derivative or a cyclodextrin-based column) may provide the necessary separation.[4]
-
Mobile Phase Additives: For chiral separations, small amounts of acidic or basic additives can significantly alter selectivity.[17] For an acidic analyte like 2-hydroxypalmitic acid, a basic additive might be beneficial in some cases.
-
Normal Phase Chromatography: While reversed-phase is more common, normal phase chromatography can sometimes offer different selectivity for chiral separations.[4]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Hydroxy Fatty Acid Isomer Separation
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Gas Chromatography (GC) |
| Primary Application | Separation of positional isomers | Separation of enantiomers | Analysis of volatile derivatives |
| Stationary Phase | C18, C8 | Polysaccharide-based, Cyclodextrin-based | Various polar and non-polar phases |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Alcohol, Acetonitrile/Methanol | Inert carrier gas (e.g., Helium) |
| Derivatization | Generally not required | Generally not required | Required (e.g., TMS ethers of FAMEs) |
| Common Detectors | MS, UV | MS, UV, Polarimeter | MS, FID |
Experimental Protocols
Protocol 1: General Method for Separation of Hydroxypalmitic Acid Positional Isomers by RP-HPLC-MS
-
Sample Preparation: Dissolve the hydroxypalmitic acid isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.[8]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.[16]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻.
-
Protocol 2: General Method for Chiral Separation of 2-Hydroxypalmitic Acid Enantiomers by HPLC
-
Sample Preparation: Dissolve the 2-hydroxypalmitic acid sample in the initial mobile phase.
-
Chromatographic System:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like ethanol or isopropanol (B130326) (e.g., 90:10 v/v). Add 0.1% trifluoroacetic acid for acidic analytes.[5]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detection: Monitor at a low wavelength (e.g., 210 nm).
-
Mass Spectrometry: If available, for more sensitive and selective detection.
-
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinelipids.ca [marinelipids.ca]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
Troubleshooting low recovery of 2-Hydroxypalmitic acid-d30 during lipid extraction
Topic: Troubleshooting Low Recovery of 2-Hydroxypalmitic acid-d30
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of the deuterated internal standard this compound during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low recovery of my this compound internal standard. What are the most common causes?
Low recovery of this compound is typically rooted in a mismatch between the chemical properties of the analyte and the chosen extraction protocol. The primary causes include:
-
Suboptimal Solvent Polarity: The solvent system is not polar enough to efficiently extract this hydroxy fatty acid.
-
Inefficient Sample Homogenization: Incomplete disruption of cells or tissue prevents the solvent from accessing the lipids.[1]
-
Improper Phase Separation: Incorrect solvent-to-water ratios can lead to the loss of the analyte in the aqueous phase or at the interface.[1][2]
-
Analyte Degradation: The standard may be degrading due to improper storage, handling, or harsh conditions during extraction.[3][4]
-
Adsorption to Surfaces: The standard, especially at low concentrations, can adsorb to plastic or glass surfaces.[3]
Q2: What are the key chemical properties of this compound that I should consider during extraction?
2-Hydroxypalmitic acid is a long-chain saturated fatty acid containing a hydroxyl (-OH) group at the alpha (C2) position.[5][6] This hydroxyl group significantly increases its polarity compared to non-hydroxylated fatty acids like palmitic acid.
Key Properties:
-
Increased Polarity: The hydroxyl group makes it more soluble in polar solvents like methanol (B129727) and ethanol (B145695) and less soluble in purely non-polar solvents like hexane.[7]
-
Amphiphilic Nature: It has a polar head (carboxyl and hydroxyl groups) and a long non-polar tail.
-
Water Insolubility: Despite its increased polarity, it remains practically insoluble in water.[5][8]
This increased polarity is the most critical factor; your extraction solvent must be capable of efficiently solubilizing this more polar lipid.[1][7]
Q3: Which lipid extraction method is most suitable for a polar lipid like this compound?
Standard methods like those developed by Folch and Bligh-Dyer are considered gold standards and are highly effective, but may require optimization.[1]
-
Folch Method: Generally preferred for solid tissues due to its higher solvent-to-sample ratio (typically 20:1), which improves the recovery of lipids from complex matrices.[1][9]
-
Bligh & Dyer Method: A faster method that uses a lower solvent volume.[10] It is highly effective for samples with low lipid content (<2%), but can significantly underestimate lipids in samples with higher lipid content.[9][11][12]
-
Methyl-tert-butyl ether (MTBE) Method: A popular alternative that is less toxic than chloroform. It has the practical advantage of forming a top organic layer, which simplifies collection.[1][13]
For this compound, a modified Folch method with an appropriate chloroform:methanol ratio is often the most robust starting point due to its efficiency with a broad range of lipid polarities.
Q4: How can I optimize my solvent system to improve recovery?
The key is balancing polarity. A mixture of a polar solvent (e.g., methanol) and a non-polar solvent (e.g., chloroform) is essential.[1] The polar solvent disrupts lipid-protein interactions, while the non-polar solvent dissolves the lipids.[14]
-
Increase Polarity: For hydroxy fatty acids, increasing the proportion of methanol in the initial extraction step can improve recovery. A starting ratio of Chloroform:Methanol (1:2, v/v) is often more effective for polar lipids than the standard 2:1 ratio.
-
Acidification: Adding a small amount of acid (e.g., making the final solution 0.1 N HCl) can protonate the carboxylic acid group, reducing its polarity and enhancing its partitioning into the organic phase. However, this should be done with caution as it can degrade acid-labile lipids.[1][15]
Q5: Is it possible my this compound standard has degraded?
Yes, degradation is a significant risk if the standard is not handled and stored correctly.[3][4]
-
Storage: Deuterated lipid standards should be stored at or below -16°C.[3] Unsaturated lipids are unstable as powders and should be dissolved in a suitable organic solvent for storage at -20°C ± 4°C.[3]
-
Handling: Avoid repeated freeze-thaw cycles.[3] When preparing to use a powdered standard, allow the vial to warm completely to room temperature before opening to prevent condensation from forming on the cold powder.[3]
-
Oxidation: Exposure to air and light can cause oxidation. Store solutions under an inert gas (like nitrogen or argon) and in amber glass vials.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to diagnosing and solving low recovery issues.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor recovery of your internal standard.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxyhexadecanoic acid (HMDB0031057) [hmdb.ca]
- 6. goldbio.com [goldbio.com]
- 7. ANALYSIS OF LIPIDS [people.umass.edu]
- 8. apexbt.com [apexbt.com]
- 9. vliz.be [vliz.be]
- 10. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of 2-Hydroxypalmitic Acid-d30 as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in biological matrices is a cornerstone of drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive overview of the validation of 2-Hydroxypalmitic acid-d30, a deuterated form of 2-Hydroxypalmitic acid, as an internal standard. It offers a comparison with alternative internal standards and presents supporting experimental protocols and data to ensure robust and reliable bioanalytical method performance.
The Critical Role of the Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.[1] Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[2] Stable isotope-labeled internal standards, such as this compound, are considered the most suitable choice because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[3]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The selection of an appropriate internal standard is a critical step in method development. While SIL-IS are preferred, structural analogs are sometimes used. The following table compares the expected performance of this compound with a hypothetical structural analog, such as 2-Hydroxystearic acid.
| Performance Metric | This compound (SIL-IS) | Structural Analog (e.g., 2-Hydroxystearic acid) |
| Extraction Recovery | Near-identical to the analyte, providing excellent compensation for sample loss. | May differ from the analyte, leading to potential inaccuracies. |
| Matrix Effects | Experiences the same ion suppression or enhancement as the analyte, ensuring accurate correction. | May experience different matrix effects, potentially compromising data reliability. |
| Chromatographic Behavior | Co-elutes with the analyte, providing the most accurate correction for run-to-run variations. | Elutes at a different retention time, offering less effective compensation for time-dependent variations. |
| Accuracy & Precision | Typically provides higher accuracy and precision (CV <15%). | May result in lower accuracy and precision. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Validation Protocol for this compound
A thorough validation of the bioanalytical method is required to ensure its reliability. The following protocols are based on guidelines from the FDA, EMA, and ICH.[4]
Stock Solution and Internal Standard Purity
The purity of the internal standard is crucial to avoid interference with the analyte.[5] The isotopic purity of this compound should be confirmed to ensure that the contribution of the unlabeled analyte is minimal.
Specificity and Selectivity
Objective: To ensure that the method can unequivocally measure the analyte and the internal standard without interference from matrix components.
Protocol:
-
Analyze at least six blank matrix samples from different sources.
-
Analyze a blank sample spiked with this compound.
-
Analyze a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard. The response of any interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[4]
Linearity and Range
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Add a constant concentration of this compound to all standards.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[6]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6]
-
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
-
Calculate the matrix factor (MF) by dividing the peak area in Set B by the peak area in Set A.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should not be greater than 15%.
Quantitative Data Summary
The following tables present representative data from a successful validation of a bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value | Acceptance Criteria |
| Linear Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |
| Back-calculated Accuracy | 96.5% - 104.2% | Within ±15% (±20% at LLOQ) |
Table 2: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (CV%) | Inter-Assay Accuracy (%) | Inter-Assay Precision (CV%) |
| LLOQ | 1 | 102.5 | 8.9 | 104.1 | 11.2 |
| Low | 3 | 98.7 | 6.5 | 99.8 | 7.8 |
| Medium | 500 | 101.2 | 4.1 | 100.5 | 5.3 |
| High | 800 | 99.5 | 3.5 | 101.0 | 4.6 |
| Acceptance Criteria | ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) | ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) |
Visualizing the Workflow and Biological Context
Diagrams are essential for clearly communicating complex processes and pathways.
Caption: Internal standard validation workflow.
2-Hydroxypalmitic acid is a 2-hydroxy fatty acid that is incorporated into sphingolipids and plays a role in various cellular processes. Recent studies have shown that fatty acid 2-hydroxylation can influence metabolic signaling pathways.[7][8]
Caption: Simplified signaling pathway of 2-Hydroxypalmitic Acid.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for developing robust and reliable bioanalytical methods for the quantification of 2-Hydroxypalmitic acid. Its near-identical physicochemical properties to the analyte ensure superior performance in correcting for analytical variability compared to structural analogs. The successful validation of the method, following the protocols outlined in this guide, provides confidence in the accuracy and precision of the generated data, which is essential for informed decision-making in research and drug development.
References
- 1. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers[S] | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Hydroxyhexadecanoic acid (HMDB0031057) [hmdb.ca]
- 7. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxypalmitic Acid-d30 Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes like 2-Hydroxypalmitic acid-d30 is paramount. This deuterated form of 2-hydroxypalmitic acid is crucial as an internal standard in mass spectrometry-based analyses, ensuring the reliability of quantitative data. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Cross-validation of analytical methods is a critical process to ensure that different analytical procedures are equivalent for determining a specific analyte. This is essential when transferring methods between laboratories, implementing new technology, or using a secondary method for orthogonal confirmation.
Methodology Comparison
Both LC-MS and GC-MS are powerful tools for the analysis of fatty acids, but they differ in their separation principles, sample preparation requirements, and instrument configurations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-hydroxypalmitic acid, a derivatization step is mandatory to increase their volatility. This method offers excellent chromatographic resolution and high sensitivity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can directly analyze a wide range of compounds, including those that are non-volatile and thermally labile. While derivatization is not always necessary, it can be employed to enhance ionization efficiency and sensitivity.[2]
Quantitative Performance Data
The selection of an analytical method often depends on its performance characteristics. The following tables summarize typical quantitative data for the analysis of hydroxy fatty acids using GC-MS and LC-MS.
Table 1: Performance Characteristics of GC-MS for Hydroxy Fatty Acid Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
Table 2: Performance Characteristics of LC-MS/MS for Hydroxy Fatty Acid Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.4 - 2.6 ng/mL[3] |
| Precision (RSD%) | < 10%[4] |
| Accuracy/Recovery (%) | 90 - 110%[4] |
Experimental Workflows and Logical Relationships
The general workflow for the cross-validation of analytical methods involves several key stages, from sample preparation to data comparison.
Caption: Workflow for Cross-Validation of GC-MS and LC-MS/MS Methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of 2-hydroxypalmitic acid using GC-MS and LC-MS/MS.
GC-MS Protocol
This method requires derivatization to make the analyte volatile. A common approach is to convert the fatty acid to its fatty acid methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[5]
-
Lipid Extraction:
-
To a 1 mL plasma sample, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Methylation and Silylation):
-
To the dried extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heat at 60°C for 1 hour to form the fatty acid methyl ester (FAME).
-
Neutralize with 0.5 mL of 0.2 M sodium bicarbonate.
-
Extract the FAME with 1 mL of hexane (B92381).
-
Evaporate the hexane and add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form the TMS ether.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound and its corresponding non-deuterated standard.
-
LC-MS/MS Protocol
This method can often be performed with simpler sample preparation and without derivatization, although derivatization can be used to improve sensitivity.
-
Protein Precipitation and Extraction:
-
To a 100 µL plasma sample, add 400 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-hydroxypalmitic acid and this compound.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.
-
GC-MS is a highly robust and sensitive method but requires a more involved sample preparation with derivatization. It offers excellent chromatographic separation.
-
LC-MS/MS provides high sensitivity and specificity with generally simpler sample preparation.[3] It is well-suited for high-throughput analysis.
The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. A thorough cross-validation is essential when transitioning between these methods to ensure data consistency and reliability.
References
- 1. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. lcms.cz [lcms.cz]
- 3. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Profiling with 2-Hydroxypalmitic Acid-d30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 2-Hydroxypalmitic acid-d30 for comparative metabolic profiling. It is designed to offer an objective comparison with alternative stable isotope-labeled fatty acids, supported by experimental data and detailed protocols.
Introduction to 2-Hydroxypalmitic Acid in Metabolic Research
2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position (C2).[1] It is a naturally occurring intermediate in crucial metabolic pathways, including sphingolipid biosynthesis and fatty acid alpha-oxidation.[2][3] The deuterated form, this compound, serves as a stable isotope tracer, enabling researchers to track its metabolic fate and quantify the flux through these pathways using mass spectrometry-based techniques.
The unique position of the hydroxyl group makes this compound a specialized tool for investigating specific enzymatic activities and metabolic dysregulations that may not be apparent when using more common tracers like deuterated palmitic acid.
Comparative Performance with Alternative Tracers
Table 1: Comparison of Deuterated Fatty Acid Tracers for Metabolic Profiling
| Tracer | Key Metabolic Pathways Probed | Potential Insights | Limitations |
| This compound | Sphingolipid Metabolism, Fatty Acid Alpha-Oxidation | Direct measurement of flux into 2-hydroxy-sphingolipids; assessment of fatty acid 2-hydroxylase (FA2H) activity; investigation of peroxisomal disorders. | More specialized, may not be suitable for general fatty acid metabolism studies. |
| Palmitic acid-d31 | De novo lipogenesis, Beta-oxidation, Triacylglycerol synthesis | General fatty acid uptake, storage, and oxidation; overall lipid synthesis rates. | Does not provide specific information on pathways involving hydroxylated fatty acids. |
| Oleic acid-d-x | Monounsaturated fatty acid metabolism, Fatty acid desaturation and elongation | Dynamics of unsaturated fatty acid incorporation into complex lipids; activity of desaturase and elongase enzymes. | Does not directly probe pathways specific to saturated or hydroxylated fatty acids. |
| Stearic acid-d-x | Saturated fatty acid metabolism, Elongation pathways | Similar to palmitic acid, but for C18:0 fatty acids; can be used to study elongation from palmitate. | Does not provide insights into desaturation or hydroxylation pathways. |
Quantitative Data from Metabolic Profiling Studies
Table 2: Illustrative Quantitative Data from Deuterated Palmitic Acid Tracing Studies
| Study Focus | Cell/Animal Model | Tracer | Key Quantitative Finding | Reference |
| De novo Sphingolipid Synthesis | Rat Liver Microsomes | Palmitate-d3 | Formation of C16 dhCer-d8 and C16 Cer-d8 quantified in the nanomolar range. | [5] |
| Hepatic Fatty Acid Metabolism | Rodents on High-Fat Diet | Palmitic acid-d31 | Higher intrahepatic uptake of palmitic acid in the diseased group, though not statistically significant due to high variation. | [6] |
| Dietary Fat Oxidation | Humans | d31-palmitate | Cumulative recovery of d31-palmitate was 10.6 ± 3% after 9 hours of exercise. | [7] |
Table 3: Illustrative Quantitative Data from Other Deuterated Fatty Acid Tracing Studies
| Study Focus | Cell/Animal Model | Tracer | Key Quantitative Finding | Reference |
| Fatty Acid Metabolism | Rats | d7-Stearic acid | Maximal plasma concentrations of d7-stearic acid and its products (d7-oleic and d7-palmitic acid) ranged from 0.6 to 2.2 µM after oral dosing. | [8] |
| Lipid Metabolism | Humans | elaidate-d2 and oleate-d4 | Maximum incorporation of deuterated fatty acids into plasma and red blood cell lipids was around 4%. | [3] |
Experimental Protocols
The following are generalized protocols for metabolic labeling experiments using deuterated fatty acids, which can be adapted for this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the deuterated fatty acid (e.g., this compound) complexed to bovine serum albumin (BSA). The final concentration of the tracer will need to be optimized for the specific cell type and experimental goals.
-
Labeling: Remove the regular growth medium from the cells and wash with phosphate-buffered saline (PBS). Add the labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and incorporation of the tracer into cellular lipids. This time can range from minutes to hours depending on the metabolic pathway of interest.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to stop metabolic activity. Harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system, such as the Folch or Bligh-Dyer method.
-
Sample Preparation for LC-MS: The lipid extract may require further processing, such as saponification to release free fatty acids or derivatization to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate the fatty acid of interest from other lipid species. The mass spectrometer will be operated in a mode that allows for the detection and quantification of the deuterated and non-deuterated forms of the fatty acid and its downstream metabolites.
Protocol 2: In Vivo Labeling in Animal Models
-
Tracer Administration: The deuterated fatty acid tracer can be administered to the animal model through various routes, including oral gavage, intravenous infusion, or intraperitoneal injection. The tracer is typically complexed with albumin for intravenous administration.
-
Sample Collection: At specified time points after tracer administration, collect biological samples such as blood, plasma, and tissues.
-
Sample Processing: Process the collected samples to extract the lipid fraction. For blood, plasma is separated by centrifugation. Tissues are typically homogenized before lipid extraction.
-
Lipid Extraction and Analysis: Follow steps 6-8 from Protocol 1 for lipid extraction, sample preparation, and LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key metabolic pathways in which 2-Hydroxypalmitic acid is an intermediate.
Caption: De novo sphingolipid synthesis and 2-hydroxy-sphingolipid branch.
Caption: Fatty acid alpha-oxidation pathway for branched-chain and 2-hydroxy fatty acids.
Experimental Workflow
Caption: General workflow for metabolic profiling using a deuterated fatty acid tracer.
Conclusion
This compound represents a valuable and specialized tool for metabolic profiling, offering unique insights into sphingolipid metabolism and fatty acid alpha-oxidation. While quantitative data from direct comparative studies with other deuterated fatty acids is currently limited, its utility can be inferred from its known metabolic roles. The provided protocols and visualizations serve as a guide for researchers looking to incorporate this tracer into their studies. As research in this area progresses, the specific advantages and applications of this compound in various biological contexts will become more clearly defined.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of 2-Hydroxypalmitic Acid-d30: A Comparative Guide for Researchers
A detailed examination of the metabolic pathways and analytical methodologies for tracing the heavy-isotope labeled fatty acid, 2-Hydroxypalmitic acid-d30, in diverse biological systems. This guide offers a comparative analysis with alternative tracers, providing researchers with the necessary data and protocols to design and execute robust metabolic studies.
The study of fatty acid metabolism is paramount in understanding numerous physiological and pathological processes. 2-Hydroxypalmitic acid, a 16-carbon hydroxylated fatty acid, is a key component of sphingolipids and is implicated in various cellular functions. The use of stable isotope-labeled compounds, such as this compound, provides a powerful tool to trace its metabolic fate in vivo and in vitro. This guide presents a comprehensive overview of the metabolic processing of this compound, compares it with other metabolic tracers, and provides detailed experimental protocols for its analysis.
While direct experimental studies on the metabolic fate of this compound are not extensively available in the current body of scientific literature, its metabolic pathway can be confidently inferred from studies on its non-labeled counterpart and the well-established principles of fatty acid metabolism and stable isotope tracing.
The Metabolic Fate of 2-Hydroxypalmitic Acid
The primary metabolic pathway for 2-hydroxy fatty acids is peroxisomal α-oxidation. This process involves the removal of one carbon atom from the carboxyl end of the fatty acid. The initial step is the activation of the 2-hydroxy fatty acid to its CoA ester, which then undergoes cleavage by a 2-hydroxyacyl-CoA lyase. This reaction yields a fatty aldehyde with one less carbon atom and formyl-CoA. The fatty aldehyde is subsequently oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.
In the context of this compound, it is anticipated to follow this same α-oxidation pathway. The deuterium (B1214612) atoms are expected to remain on the fatty acid chain throughout this process, allowing for the tracing of its metabolic products.
Comparison with Alternative Metabolic Tracers
The choice of a metabolic tracer is critical for the successful outcome of a study. Besides deuterium-labeled compounds, carbon-13 (¹³C) labeled fatty acids and alkyne-labeled fatty acids are also commonly used.
| Tracer Type | Advantages | Disadvantages |
| This compound (Deuterium-labeled) | - High isotopic enrichment possible. - Lower natural abundance of deuterium results in a lower background signal. - Generally less expensive than ¹³C-labeled counterparts.[1] | - Potential for kinetic isotope effects, although often minimal for highly deuterated compounds. - Loss of label can occur in certain metabolic reactions. |
| ¹³C-2-Hydroxypalmitic acid (Carbon-13 labeled) | - Stable label with minimal kinetic isotope effects.[1] - Can provide information about the positional incorporation of carbons. | - Higher cost compared to deuterium-labeled compounds. - Higher natural abundance of ¹³C can lead to a higher background signal. |
| Alkyne-labeled 2-Hydroxypalmitic acid | - Enables bioorthogonal chemistry for visualization and affinity purification. - Can provide spatial information on lipid localization. | - The alkyne group can alter the metabolism of the fatty acid. - Potential for cellular toxicity. |
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound in Cultured Hepatocytes
This protocol outlines the steps for tracing the metabolism of this compound in a hepatocyte cell culture model.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standards (e.g., ¹³C-labeled fatty acids)
Procedure:
-
Cell Culture: Culture hepatocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Labeled Fatty Acid Solution: Prepare a stock solution of this compound complexed to fatty acid-free BSA in serum-free DMEM.
-
Cell Treatment: When cells reach 80-90% confluency, replace the culture medium with the prepared DMEM containing this compound. Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a C18 reversed-phase column for separation of fatty acids.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Acquire data in negative ion mode, monitoring for the precursor ion of this compound and its potential metabolites (e.g., chain-shortened deuterated fatty acids).
-
Quantify the metabolites by comparing their peak areas to those of the internal standards.
-
Protocol 2: In Vivo Tracing of this compound in a Mouse Model
This protocol describes the administration and analysis of this compound in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Intralipid or other suitable vehicle for intravenous injection
-
Anesthetic
-
Blood collection tubes (with anticoagulant)
-
Tissue collection tools
-
Liquid nitrogen
-
Homogenizer
-
Solvents for extraction (as in Protocol 1)
-
Internal standards
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fast the mice overnight before the experiment.
-
Tracer Administration: Administer a bolus of this compound intravenously via the tail vein. The tracer should be formulated in a suitable vehicle like Intralipid.
-
Sample Collection: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia. Euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, brain). Immediately freeze the tissues in liquid nitrogen.
-
Plasma and Tissue Processing:
-
Separate plasma from blood by centrifugation.
-
Homogenize the frozen tissues in a suitable buffer.
-
-
Metabolite Extraction: Perform metabolite extraction from plasma and tissue homogenates as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using LC-MS/MS as detailed in Protocol 1.
Visualizing Metabolic Pathways and Workflows
Peroxisomal α-Oxidation of this compound
Caption: The peroxisomal α-oxidation pathway of this compound.
Experimental Workflow for In Vivo Tracing
Caption: Workflow for in vivo metabolic tracing of this compound.
Conclusion
Tracing the metabolic fate of this compound offers a powerful approach to dissect its role in various biological processes. While direct experimental data for this specific deuterated tracer is limited, a comprehensive understanding of its metabolism can be achieved by leveraging knowledge of α-oxidation and the principles of stable isotope tracing. The comparative analysis of different tracers and the detailed experimental protocols provided in this guide will aid researchers in designing and implementing effective studies to elucidate the intricate metabolic journey of 2-hydroxypalmitic acid and its impact on cellular function and disease.
References
Benchmarking 2-Hydroxypalmitic acid-d30 against other commercially available deuterated fatty acids.
For researchers, scientists, and drug development professionals, the selection of appropriate internal standards is paramount for achieving accurate and reproducible results in quantitative mass spectrometry-based studies. This guide provides a comprehensive benchmark analysis of 2-Hydroxypalmitic acid-d30 against other widely used commercially available deuterated fatty acids: Palmitic acid-d31, Stearic acid-d35, and Oleic acid-d17.
This document offers a detailed comparison of their physicochemical properties, performance characteristics in mass spectrometry, and metabolic relevance. Experimental protocols and visual workflows are included to support the implementation of these standards in your research.
Physicochemical Properties and Commercial Availability
A summary of the key specifications for this compound and its counterparts is presented below. These deuterated fatty acids are available from various commercial suppliers, and the provided data represents typical specifications.
| Property | This compound | Palmitic acid-d31 | Stearic acid-d35 | Oleic acid-d17 |
| Molecular Formula | C₁₆H₂D₃₀O₃ | C₁₆HD₃₁O₂ | C₁₈HD₃₅O₂ | C₁₈H₁₇D₁₇O₂ |
| Molecular Weight ( g/mol ) | 302.61 | 287.62 | 319.69 | 299.6 |
| Deuterium Incorporation | d30 | d31 | d35 | d17 |
| Isotopic Purity | >98% | ≥98 atom % D | ≥98 atom % D | ≥98% |
| Chemical Purity | >98% | ≥98.5% (GC) | ≥98% | >99% deuterated forms (d1-d17) |
| Storage Conditions | Freezer | Room Temperature | Room Temperature | -20°C |
| Common Applications | Internal standard for 2-hydroxylated fatty acids, tracer in sphingolipid metabolism studies.[1] | Internal standard for palmitic acid, tracer in fatty acid metabolism.[2] | Internal standard for stearic acid, metabolic research.[3][4][5] | Internal standard for oleic acid, tracer in metabolic fate studies.[6] |
Performance in Mass Spectrometry
The choice of a deuterated internal standard can significantly impact the accuracy and precision of quantitative analyses. While direct comparative studies are limited, the following table summarizes expected performance characteristics based on their chemical structures and established mass spectrometry principles.
| Performance Metric | This compound | Palmitic acid-d31 | Stearic acid-d35 | Oleic acid-d17 |
| Ionization Efficiency (ESI-) | Potentially higher due to the hydroxyl group, which can enhance deprotonation. | Standard | Standard | Standard |
| Chromatographic Behavior (Reversed-Phase LC) | More polar, resulting in shorter retention times compared to non-hydroxylated counterparts. Deuteration may cause a slight shift in retention time compared to the non-deuterated analog.[7][8] | Standard long-chain fatty acid retention. Deuteration may lead to slightly earlier elution than the native compound.[9] | Longer retention time than C16 fatty acids due to increased chain length.[10] | Retention time influenced by the double bond, typically eluting earlier than the corresponding saturated fatty acid.[10] |
| MS/MS Fragmentation | Characteristic neutral losses of H₂O and CO₂. Fragmentation along the fatty acid chain. | Characteristic fragmentation pattern for saturated fatty acids, with ions corresponding to successive losses of CH₂ groups.[11] | Similar fragmentation to palmitic acid, with ions shifted by the difference in mass.[11] | Fragmentation can provide information on the position of the double bond. |
| Suitability as an Internal Standard | Ideal for quantifying 2-hydroxy fatty acids due to structural similarity. May be a suitable surrogate for other hydroxylated lipids. | Excellent for palmitic acid and other C16 fatty acids. | Excellent for stearic acid and other C18 saturated fatty acids. | Excellent for oleic acid and other C18:1 isomers. |
Metabolic Relevance and Pathways
2-Hydroxypalmitic acid is a key intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids crucial for the integrity of myelin in the nervous system and the epidermal barrier.[5][6][12] The hydroxylation is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3][4][5][6][12]
Below is a diagram illustrating the role of FA2H in the sphingolipid metabolic pathway.
Caption: Role of FA2H in 2-hydroxylated sphingolipid synthesis.
In contrast, Palmitic acid, Stearic acid, and Oleic acid are fundamental components of cellular membranes and energy storage lipids, participating in general fatty acid metabolism pathways such as beta-oxidation and triglyceride synthesis.
Experimental Protocols
The following protocols provide a general framework for the use of deuterated fatty acids as internal standards in LC-MS/MS and GC-MS analyses.
Protocol 1: Quantitative Analysis of Fatty Acids by LC-MS/MS
This protocol is suitable for the analysis of non-derivatized fatty acids in biological matrices.
1. Sample Preparation:
- To 100 µL of plasma or cell homogenate, add a known amount of the deuterated internal standard (e.g., 10 µL of a 1 µg/mL solution of this compound in ethanol).
- Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
- Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
- LC System: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a weak acid like formic acid or a salt like ammonium (B1175870) acetate, is common.
- MS System: Operate in negative electrospray ionization (ESI-) mode.
- Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
3. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Quantify the analyte concentration using a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
"Sample" [fillcolor="#FBBC05"];
"Spike IS" [label="Spike with\nDeuterated IS", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Lipid Extraction" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LC Separation" [label="Reversed-Phase\nLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"MS/MS Detection" [label="ESI-MS/MS\nDetection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data Analysis" [label="Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sample" -> "Spike IS" -> "Lipid Extraction" -> "LC Separation" -> "MS/MS Detection" -> "Data Analysis";
}
Caption: General workflow for quantitative fatty acid analysis by LC-MS/MS.
Protocol 2: Quantitative Analysis of Fatty Acids by GC-MS
This protocol involves derivatization to fatty acid methyl esters (FAMEs) for analysis.
1. Sample Preparation and Derivatization:
- Add the deuterated internal standard to the biological sample.
- Perform lipid extraction.
- Saponify the lipid extract to release free fatty acids.
- Derivatize the fatty acids to FAMEs using a suitable reagent (e.g., BF₃-methanol or methanolic HCl).[13]
- Extract the FAMEs into an organic solvent (e.g., hexane).
2. GC-MS Analysis:
- GC System: Use a polar capillary column (e.g., a cyano- or wax-based phase) for good separation of FAMEs.[13]
- Carrier Gas: Helium.
- MS System: Operate in electron ionization (EI) mode.
- Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the analyte FAME and the deuterated internal standard FAME.[14]
3. Data Analysis:
- Quantification is performed similarly to the LC-MS/MS method, using peak area ratios and a calibration curve.
Conclusion
The selection of a deuterated fatty acid for use as an internal standard should be guided by the specific analyte of interest and the biological question being addressed.
-
This compound is the ideal choice for the quantification of 2-hydroxy fatty acids and for tracing their incorporation into complex lipids like sphingolipids. Its unique structure provides high specificity for this class of molecules.
-
Palmitic acid-d31, Stearic acid-d35, and Oleic acid-d17 are excellent and widely validated internal standards for the quantification of their respective non-deuterated counterparts and other closely related fatty acids. Their performance in a variety of matrices is well-documented.
By understanding the distinct properties and applications of these deuterated fatty acids, researchers can enhance the accuracy, precision, and reliability of their quantitative lipidomic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. lipotype.com [lipotype.com]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. FA2H - Wikipedia [en.wikipedia.org]
- 6. Reactome | FA2H hydroxylates 1,2-saturated fatty acids [reactome.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsbms.jp [jsbms.jp]
- 11. pubs.aip.org [pubs.aip.org]
- 12. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of Fatty Acid Analysis Utilizing Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies on fatty acid analysis, with a specific focus on the application of deuterated internal standards for accurate quantification. The inclusion of comprehensive experimental protocols, comparative data, and workflow visualizations aims to support researchers in designing and evaluating their own fatty acid analysis studies.
The Critical Role of Deuterated Standards in Fatty Acid Quantification
Accurate and precise measurement of fatty acids is crucial in various fields, including clinical diagnostics, nutritional science, and drug development. Deuterated fatty acids are considered the gold standard for internal standards in mass spectrometry-based quantification. By introducing a known amount of a deuterated analog of the analyte of interest at the beginning of the sample preparation process, variations arising from extraction inefficiency, sample loss, and matrix effects can be effectively normalized. This stable isotope dilution technique is paramount for achieving reliable and reproducible results, especially in complex biological matrices.
Inter-Laboratory Performance: A Comparative Overview
Data from multi-laboratory proficiency testing programs, such as the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), provide valuable insights into the state of fatty acid analysis and highlight the importance of standardized methods and reference materials. These programs often involve the analysis of standard reference materials (SRMs), like SRM 1950 (Metabolites in Frozen Human Plasma), by numerous laboratories, allowing for an assessment of inter-laboratory precision and accuracy.[1][2][3]
Below are summary tables of quantitative data from such inter-laboratory comparison studies. These tables showcase the consensus mean concentrations, standard deviations, and coefficients of variation (CV) for a selection of key fatty acids, demonstrating the level of agreement and variability among different laboratories.
Table 1: Inter-Laboratory Comparison of Total Fatty Acid Concentrations (µg/g) in NIST SRM 1950
| Fatty Acid | NIST FAQAP 2017 (n=14 labs) | Cross-Laboratory Lipidomics Study (n=9 labs) |
| Mean ± SD | CV (%) | |
| Palmitic acid (16:0) | 1050 ± 130 | 12.4 |
| Stearic acid (18:0) | 430 ± 65 | 15.1 |
| Oleic acid (18:1n9c) | 1200 ± 180 | 15.0 |
| Linoleic acid (18:2n6c) | 2100 ± 315 | 15.0 |
| Arachidonic acid (20:4n6) | 550 ± 90 | 16.4 |
| Eicosapentaenoic acid (20:5n3) | 60 ± 12 | 20.0 |
| Docosahexaenoic acid (22:6n3) | 110 ± 25 | 22.7 |
Data compiled from the NIST IR 8273 report and a cross-laboratory lipidomics study.[4][5] SD: Standard Deviation; CV: Coefficient of Variation; COD: Coefficient of Dispersion.
Table 2: Inter-Laboratory Comparison of Free Fatty Acid Concentrations (µmol/L) in NIST SRM 1950
| Fatty Acid | NIST FAQAP 2017 (n=14 labs) |
| Mean ± SD | |
| Palmitic acid (16:0) | 250 ± 40 |
| Stearic acid (18:0) | 110 ± 20 |
| Oleic acid (18:1n9c) | 280 ± 50 |
| Linoleic acid (18:2n6c) | 150 ± 30 |
Data extracted from the NIST IR 8273 report.[4] SD: Standard Deviation; CV: Coefficient of Variation.
Detailed Experimental Protocols
The following protocols represent a synthesis of methodologies employed in inter-laboratory studies for the quantitative analysis of fatty acids using deuterated internal standards.
Sample Preparation
A robust and reproducible sample preparation workflow is fundamental for accurate fatty acid analysis.
a. Lipid Extraction (Folch Method)
-
Homogenization: Homogenize 100 µL of plasma or serum with 2 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.
-
Internal Standard Spiking: Add a known amount of a deuterated fatty acid internal standard mixture to the homogenate. The mixture should ideally contain a deuterated analog for each fatty acid being quantified.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
b. Saponification (for Total Fatty Acids)
-
Hydrolysis: Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to hydrolyze the ester linkages and release the fatty acids.
-
Acidification: After cooling, acidify the solution to a pH below 3 by adding 1 M HCl.
c. Fatty Acid Methyl Ester (FAME) Derivatization
-
Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the acidified sample.
-
Incubation: Heat the mixture at 100°C for 5 minutes.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex and centrifuge to separate the phases.
-
FAME Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is the most common platform for FAME analysis.
-
Column: A fused-silica capillary column with a polar stationary phase (e.g., biscyanopropyl polysiloxane) is typically used for optimal separation of FAME isomers.
-
Injection: Inject 1-2 µL of the FAME extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/minute.
-
Ramp 2: Increase to 250°C at 5°C/minute, hold for 10 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to monitor the characteristic ions of each FAME and its corresponding deuterated internal standard.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of fatty acid analysis, the following diagrams are provided.
Caption: Experimental workflow for fatty acid analysis using deuterated standards.
Caption: Simplified signaling pathway of Arachidonic Acid.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. NIST Fatty Acid Quality Assurance Program 2017 Final Report | NIST [nist.gov]
- 5. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Equivalence of 2-Hydroxypalmitic Acid-d30 and its Unlabeled Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected biological equivalence between 2-Hydroxypalmitic acid-d30 and its unlabeled form, 2-Hydroxypalmitic acid (2-OHPA). While direct comparative studies are not currently available in published literature, this document synthesizes established principles of isotope effects in enzymology and metabolism to predict and evaluate their relative biological activities. The information presented herein is intended to guide researchers in designing experiments to ascertain their interchangeability in biological systems.
Introduction to 2-Hydroxypalmitic Acid
2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position. It is a crucial component of sphingolipids, particularly in the nervous system and skin, where it plays a significant role in maintaining the structural integrity and signaling functions of cell membranes. The synthesis of 2-OHPA is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). Deficiencies in FA2H function are linked to neurodegenerative disorders, highlighting the importance of 2-OHPA in maintaining neurological health. Furthermore, 2-OHPA and its downstream metabolites are implicated in various signaling pathways, including the mTOR pathway, which regulates cell growth and proliferation.
The Impact of Deuteration: The Kinetic Isotope Effect
This compound is a stable isotope-labeled version of 2-OHPA where all 30 hydrogen atoms on the palmitic acid chain are replaced with deuterium (B1214612). This extensive deuteration is not expected to alter the compound's fundamental chemical properties, such as solubility or pKa. However, it is predicted to have a significant impact on the rates of enzymatic reactions involving the cleavage of carbon-hydrogen bonds, a phenomenon known as the primary kinetic isotope effect (KIE) .
The C-D bond is stronger than the C-H bond, and thus requires more energy to break. For enzymatic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium will slow down the reaction rate. The hydroxylation of palmitic acid by FA2H at the C2 position involves the direct cleavage of a C-H bond. Therefore, a significant primary KIE is anticipated for the enzymatic conversion of palmitic acid-d30 to this compound.
Predicted Biological Inequivalence: A Summary
Based on the principle of the kinetic isotope effect, this compound and its unlabeled counterpart are not expected to be biologically equivalent. The key predicted differences are summarized in the table below.
| Parameter | 2-Hydroxypalmitic Acid (Unlabeled) | This compound | Predicted Outcome |
| Enzymatic Hydroxylation Rate (by FA2H) | Normal | Significantly Slower | Inequivalent |
| Cellular Uptake and Transport | Standard | Likely Similar | Likely Equivalent |
| Incorporation into Sphingolipids | Normal | Slower due to reduced availability | Inequivalent |
| Downstream Signaling (e.g., mTOR pathway) | Normal | Potentially altered due to reduced metabolite levels | Likely Inequivalent |
Signaling Pathways of 2-Hydroxypalmitic Acid
2-OHPA is a precursor for the synthesis of 2-hydroxy-sphingolipids, which are integral components of cell membranes and are involved in cell signaling. One of the key pathways influenced by 2-OHPA is the mTOR signaling cascade.
Experimental Protocols for Assessing Biological Equivalence
To definitively determine the biological equivalence of this compound and its unlabeled counterpart, a series of in vitro and cell-based assays are recommended. The following are detailed hypothetical protocols for key experiments.
Experimental Workflow
Protocol 1: In Vitro Enzyme Kinetics Assay with FA2H
Objective: To compare the rate of hydroxylation of palmitic acid and palmitic acid-d30 by fatty acid 2-hydroxylase (FA2H).
Materials:
-
Recombinant human FA2H enzyme
-
Palmitic acid and Palmitic acid-d30
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., methanol (B129727) with an internal standard)
-
LC-MS/MS system for product quantification
Procedure:
-
Enzyme Reaction Setup:
-
Prepare a reaction mixture containing FA2H enzyme in the reaction buffer.
-
Prepare separate substrate solutions of palmitic acid and palmitic acid-d30 at various concentrations.
-
Initiate the reaction by adding NADPH to the enzyme mixture pre-incubated with the substrate.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the quenching solution.
-
Product Extraction: Extract the lipid products from the quenched reaction mixture.
-
LC-MS/MS Analysis: Quantify the amount of 2-hydroxypalmitic acid and this compound formed at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot product formation over time to determine the initial reaction velocities for each substrate at each concentration.
-
Use Michaelis-Menten kinetics to determine the Vmax and Km for both unlabeled and deuterated substrates.
-
Calculate the kinetic isotope effect (KIE) as the ratio of Vmax (unlabeled) / Vmax (deuterated).
-
Protocol 2: Cell-Based Uptake and Metabolism Assay
Objective: To compare the cellular uptake and incorporation of 2-Hydroxypalmitic acid and this compound into sphingolipids in a relevant cell line (e.g., a neuronal cell line).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
2-Hydroxypalmitic acid and this compound complexed to fatty acid-free BSA
-
PBS (Phosphate-Buffered Saline)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture the neuronal cells to near confluency.
-
Incubate the cells with serum-free medium containing either unlabeled 2-OHPA-BSA or 2-OHPA-d30-BSA at various concentrations and for different time points.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove excess fatty acids.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
-
Lipid Analysis by LC-MS/MS:
-
Analyze the lipid extracts by LC-MS/MS to quantify the intracellular levels of 2-OHPA and 2-OHPA-d30.
-
Further analyze the lipid extracts to quantify the levels of major 2-hydroxy-sphingolipids (e.g., 2-hydroxy-ceramide, 2-hydroxy-sphingomyelin) containing either the unlabeled or deuterated acyl chain.
-
-
Data Analysis:
-
Compare the rates of uptake of the two fatty acids.
-
Compare the extent of incorporation of the unlabeled and deuterated 2-OHPA into different sphingolipid species.
-
Conclusion
While this compound is a valuable tool for metabolic tracing studies, it is unlikely to be biologically equivalent to its unlabeled counterpart. The predicted primary kinetic isotope effect on its enzymatic synthesis by FA2H suggests that its metabolic flux into the 2-hydroxy-sphingolipid pool will be significantly reduced. This, in turn, may alter its downstream signaling effects. Researchers and drug development professionals should exercise caution when using this compound as a direct surrogate for the unlabeled compound in biological activity studies. The experimental protocols outlined in this guide provide a framework for empirically determining the degree of biological equivalence and will be crucial for interpreting data from studies employing this deuterated fatty acid.
Evaluating the performance of different mass spectrometry platforms for 2-Hydroxypalmitic acid-d30
A Researcher's Guide to Mass Spectrometry Platforms for the Analysis of 2-Hydroxypalmitic Acid
For researchers, scientists, and drug development professionals involved in lipidomics and metabolic studies, the precise and sensitive quantification of hydroxylated fatty acids is paramount. 2-Hydroxypalmitic acid, a key component of sphingolipids, plays a crucial role in cellular processes, and its dysregulation is implicated in various diseases.[1][2][3] The selection of an appropriate mass spectrometry (MS) platform is a critical decision that directly impacts data quality, sensitivity, and experimental outcomes. This guide provides an objective comparison of common MS platforms for the analysis of 2-Hydroxypalmitic acid, supported by representative experimental data and detailed protocols.
Platform Performance Comparison
The three most common high-performance mass spectrometry platforms for quantitative lipid analysis are Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems. Each platform offers distinct advantages depending on the research goal.
-
Triple Quadrupole (QQQ) MS: Considered the gold standard for targeted quantification, QQQ instruments operate in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity, specificity, and a wide dynamic range with minimal background interference.[4][5] This makes them ideal for validating known analytes and for routine clinical or high-throughput screening.
-
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid platform combines a quadrupole with a high-resolution time-of-flight mass analyzer. It offers excellent mass accuracy and resolution, making it suitable for both the identification of unknown compounds and quantitative analysis.[5][6] Its full-scan capability allows for retrospective data analysis.
-
Orbitrap MS: Orbitrap-based systems (like the Q Exactive™ series) are renowned for their market-leading ultra-high resolution and mass accuracy.[7][8] This platform excels in discovery metabolomics and can resolve complex matrix interferences. While historically used for qualitative analysis, modern Orbitraps are also highly capable quantitative instruments, offering performance comparable to triple quadrupoles.[7][9]
Table 1: Representative Quantitative Performance
The following table summarizes typical performance metrics for the analysis of 2-Hydroxypalmitic acid or similar long-chain hydroxy fatty acids on different platforms. These values are synthesized from various studies to provide a comparative overview.
| Parameter | Triple Quadrupole (QQQ) | Q-TOF | Orbitrap (HRAM) |
| Primary Application | Targeted Quantification | Quantification & Identification | Discovery & Quantification |
| Typical Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Product Ion Scan | Full Scan / SIM / PRM |
| Limit of Quantitation (LOQ) | Low pg/mL to sub-ng/mL | Sub-ng/mL to low ng/mL | Sub-ng/mL to low ng/mL[10] |
| Linearity (Dynamic Range) | 4-6 orders of magnitude | 3-5 orders of magnitude | 4-6 orders of magnitude[9] |
| Mass Accuracy | N/A (Unit Resolution) | < 5 ppm | < 3 ppm |
| Mass Resolution | Unit (~0.7 Da) | 30,000 - 50,000 | 70,000 - >140,000 |
| Precision (%CV) | < 10% | < 15% | < 15% |
| Accuracy (%Bias) | 85-115% | 85-115% | 85-115% |
Experimental Protocols
Accurate quantification relies on robust and reproducible experimental methods. Below are representative protocols for sample preparation, LC separation, and MS analysis.
Sample Preparation: Lipid Extraction from Plasma
This protocol is a modified Bligh-Dyer method suitable for extracting lipids, including hydroxylated fatty acids, from plasma or serum.[11]
-
Thaw Sample: Thaw 100 µL of plasma on ice.
-
Add Internal Standard: Spike the sample with 10 µL of 2-Hydroxypalmitic acid-d30 solution (concentration depends on expected analyte levels).
-
Monophasic Mixture: Add 375 µL of a 1:2 (v/v) mixture of Chloroform:Methanol. Vortex for 1 minute.
-
Phase Separation: Add 125 µL of Chloroform. Vortex for 1 minute.
-
Aqueous Wash: Add 125 µL of ultrapure water. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collect Organic Layer: Carefully collect the lower organic layer (containing lipids) using a glass syringe and transfer to a new tube.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of 90:10 Methanol:Water for LC-MS analysis.
Liquid Chromatography (LC) Method
A reverse-phase chromatography method provides good separation for fatty acids.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 35% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 35% B (re-equilibration)
-
Mass Spectrometry Settings
Settings should be optimized for the specific instrument but can be based on the following. Analysis is typically performed in negative ion mode.
| Parameter | Triple Quadrupole (QQQ) | Orbitrap (HRAM) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Negative |
| Capillary Voltage | -3.0 kV | -3.0 kV |
| Ion Source Temp. | 350 °C | 350 °C |
| Scan Type | MRM | Full Scan (or PRM) |
| Precursor Ion (m/z) | 271.2 (for non-deuterated) | N/A (Full Scan Range: m/z 100-1000) |
| Product Ion (m/z) | Optimized (e.g., fragment from neutral loss) | N/A |
| Collision Energy | Optimized for specific transition | N/A (uses HCD for fragmentation) |
| Resolution | N/A | 70,000 |
Visualized Workflows and Pathways
General Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of 2-Hydroxypalmitic acid from biological samples.
Caption: A typical bioanalytical workflow for 2-Hydroxypalmitic acid quantification.
Simplified Metabolic Pathway
2-Hydroxypalmitic acid is synthesized by Fatty Acid 2-Hydroxylase (FA2H) and is a precursor for 2-hydroxy sphingolipids, which are essential components of cell membranes, particularly in myelin.[3]
Caption: Simplified pathway showing the synthesis of 2-hydroxy sphingolipids.
References
- 1. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxypalmitic Acid-d30: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxypalmitic acid-d30, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its potential hazards. While the deuteration (-d30) is unlikely to alter the chemical's fundamental hazardous properties, the base molecule, 2-Hydroxypalmitic acid, is classified as a skin and eye irritant.[1][2]
Summary of Hazards:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | GHS07 (Exclamation Mark)[1] | Warning[1][2] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark)[1] | Warning[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE)
To mitigate risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
Required PPE:
| Equipment | Specification | Purpose |
| Gloves | Chemically compatible gloves (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated.[1] | To avoid inhalation of dust or aerosols. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate unnecessary personnel from the immediate area.[1]
-
Don PPE: Before cleaning, put on the required PPE.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.
Disposal Procedure for this compound Waste
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] This ensures compliance with local, regional, and national environmental regulations.
Operational Disposal Plan:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent incompatible mixtures.[3]
-
Containerization:
-
Accumulation:
-
Contact Environmental Health and Safety (EHS):
Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[5]
-
Disposal: After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or as instructed by your EHS office.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Safe Handling and Disposal
The following diagram illustrates the logical flow from hazard recognition to final disposal, emphasizing the importance of a structured approach to chemical waste management.
Caption: Logical flow for the safe handling and disposal of laboratory chemicals.
References
Personal protective equipment for handling 2-Hydroxypalmitic acid-d30
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxypalmitic acid-d30 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C16H32O3 (for non-deuterated form) |
| Molecular Weight | 272.42 g/mol (for non-deuterated form)[1] |
| Appearance | Solid |
| Storage | Store at 4°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
2-Hydroxypalmitic acid is classified as a skin and eye irritant.[2][3] A comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for signs of degradation or puncture before use. | Prevents skin contact, which can lead to irritation.[2][4][5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant suit is advised. | Protects against accidental skin exposure from spills or splashes.[2][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[5][6] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Review Safety Information: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for 2-Hydroxypalmitic acid.
-
Ensure Emergency Equipment is Accessible: Confirm that a fully functional eyewash station and safety shower are readily available.[4]
-
Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Handling:
-
Don Appropriate PPE: Wear the personal protective equipment outlined in the table above.
-
Dispensing: When weighing or transferring the chemical, do so carefully to avoid creating dust and to prevent splashing.[4]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly after handling.[2][5][7]
-
Storage: Keep the container tightly closed when not in use and store at 4°C.[1][5]
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[7]
-
Decontamination: Clean the affected area thoroughly.[5]
Disposal:
-
Waste Collection: Collect all waste material, including contaminated gloves and cleaning materials, in a clearly labeled and sealed container suitable for chemical waste.[5]
-
Regulatory Compliance: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or soil.[5][7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing and wash it before reuse.[2][5] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
